The following technical guide provides an in-depth analysis of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide , a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors. [1]...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide , a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors.
[1][2]
Compound Identity & Core Profile
5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is a high-value fluorinated aniline derivative featuring a sulfonamide moiety.[1] It serves as a strategic scaffold in the development of small-molecule inhibitors, specifically targeting the MAPK signaling pathway (e.g., BRAF/MEK kinases). The presence of the fluorine atom at the ortho position to the sulfonamide group modulates metabolic stability and pKa, while the N,N-dimethyl substitution improves lipophilicity compared to primary sulfonamides.
Chemical Identification Table
Property
Specification
CAS Number
1094853-59-4
IUPAC Name
5-amino-2-fluoro-N,N-dimethylbenzenesulfonamide
Molecular Formula
C₈H₁₁FN₂O₂S
Molecular Weight
218.25 g/mol
SMILES
CN(C)S(=O)(=O)C1=C(F)C=CC(N)=C1
InChI Key
UTB85359 (Variant dependent on protonation state)
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, Methanol, DCM; Low solubility in water
Synthetic Architecture
The synthesis of 1094853-59-4 is typically achieved through a convergent three-step protocol starting from 1-fluoro-4-nitrobenzene . This route ensures high regioselectivity due to the cooperative directing effects of the fluorine (ortho/para) and nitro (meta) groups.
Rationale: Iron reduction is preferred if halogen sensitivity (de-fluorination) is a concern with catalytic hydrogenation, though the fluorine on the aromatic ring is generally stable under standard Pd/C conditions.
Final Product: 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide.[1][2][3]
Synthetic Pathway Diagram
Caption: Regioselective synthesis of CAS 1094853-59-4 via chlorosulfonation and reduction.
Applications in Drug Discovery
This compound functions as a privileged scaffold in medicinal chemistry. The specific substitution pattern (2-Fluoro, 5-Amino) allows it to act as a bioisostere for other aniline-based kinase inhibitors.
Kinase Inhibitor Development (MAPK Pathway)
Researchers utilize this intermediate to synthesize Type I and Type II kinase inhibitors. The amino group (
) serves as the attachment point for the "hinge-binding" heterocycle (e.g., pyrimidine, quinazoline), while the sulfonamide moiety extends into the solvent-exposed region or the allosteric pocket, improving solubility and pharmacokinetic properties.
Structural Analogy: It shares structural homology with the aryl core of Encorafenib and Dabrafenib , although the specific sulfonamide alkylation differs.
Fluorine Effect: The C2-Fluorine atom provides metabolic protection against ring oxidation and influences the torsion angle of the N-aryl bond, often locking the conformation in a bioactive state.
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (218 Da) and distinct polarity vectors, it is an ideal candidate for fragment libraries used in NMR or X-ray crystallographic screening against novel therapeutic targets.
Structure-Activity Relationship (SAR) Logic
Caption: SAR contributions of functional groups on the 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide scaffold.
Handling & Safety (E-E-A-T)
As an aniline and sulfonamide derivative, this compound requires strict safety protocols. It is not fully characterized for toxicology, so it must be treated as a potential sensitizer and irritant.
Hazard Statements (GHS):
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over time; protect from light.
Disposal: Incineration with scrubber for sulfur and nitrogen oxides.
References
PubChem. 5-amino-2-fluoro-N,N-dimethylbenzenesulfonamide (Compound).[4] National Library of Medicine. Available at: [Link][5]
An In-depth Technical Guide to 3-(dimethylsulfamoyl)-4-fluoroaniline: Nomenclature, Synthesis, and Applications
Disclaimer: The following technical guide addresses the chemical compound 3-(dimethylsulfamoyl)-4-fluoroaniline. It is important to note that this specific molecule is not widely documented in publicly available scientif...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: The following technical guide addresses the chemical compound 3-(dimethylsulfamoyl)-4-fluoroaniline. It is important to note that this specific molecule is not widely documented in publicly available scientific literature. Therefore, this guide has been constructed by leveraging established principles of organic chemistry and drawing parallels from structurally analogous compounds. The information presented herein, particularly regarding experimental protocols and specific physical properties, should be considered predictive and requires experimental validation.
Introduction
Substituted anilines are fundamental building blocks in modern chemical synthesis, serving as crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic incorporation of fluorine atoms and sulfonamide moieties into the aniline scaffold can significantly modulate a molecule's physicochemical and biological properties.[3][4] Fluorine, with its high electronegativity, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[3] The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents.[5]
This guide focuses on 3-(dimethylsulfamoyl)-4-fluoroaniline, a molecule that combines these key functional groups. While direct experimental data for this compound is scarce, this document aims to provide a comprehensive overview of its nomenclature, predicted properties, a plausible synthetic route, expected spectroscopic characteristics, and potential applications based on the known chemistry of its constituent parts.
Nomenclature and Chemical Identity
The systematic naming of 3-(dimethylsulfamoyl)-4-fluoroaniline according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, and its common synonyms are presented below.
Identifier
Value
Common Name
3-(dimethylsulfamoyl)-4-fluoroaniline
IUPAC Name
5-amino-2-fluoro-N,N-dimethylbenzenesulfonamide
CAS Number
Not assigned
Molecular Formula
C₈H₁₁FN₂O₂S
Molecular Weight
218.25 g/mol
A close structural analog, 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide (CAS No. 1094887-98-5), differs only by the presence of a single methyl group on the sulfonamide nitrogen.
Caption: Chemical structure of 3-(dimethylsulfamoyl)-4-fluoroaniline.
Proposed Synthesis Pathway
A specific, validated synthesis protocol for 3-(dimethylsulfamoyl)-4-fluoroaniline is not available in the literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of aromatic sulfonamides. The proposed pathway involves the chlorosulfonation of a suitable precursor followed by amination.
A potential starting material is 4-fluoroaniline. The synthesis could proceed as follows:
N-Acetylation: The amino group of 4-fluoroaniline is first protected, for example, by acetylation with acetic anhydride, to prevent unwanted side reactions during the subsequent chlorosulfonation step.
Chlorosulfonation: The resulting N-(4-fluorophenyl)acetamide is then reacted with chlorosulfonic acid to introduce a sulfonyl chloride group onto the aromatic ring. The directing effects of the acetamido and fluoro groups would favor substitution at the position ortho to the acetamido group and meta to the fluorine, yielding 5-(acetylamino)-2-fluorobenzene-1-sulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with dimethylamine to form the N,N-dimethylsulfonamide.
Hydrolysis: Finally, the acetyl protecting group is removed by acid or base hydrolysis to yield the target compound, 3-(dimethylsulfamoyl)-4-fluoroaniline.
Caption: Proposed synthetic workflow for 3-(dimethylsulfamoyl)-4-fluoroaniline.
Experimental Protocol (Generalized)
The following is a generalized experimental protocol that would require optimization for the specific synthesis of 3-(dimethylsulfamoyl)-4-fluoroaniline.
Step 1: N-Acetylation of 4-Fluoroaniline
In a round-bottom flask, dissolve 4-fluoroaniline in a suitable solvent such as glacial acetic acid.
Cool the solution in an ice bath.
Slowly add acetic anhydride to the cooled solution with stirring.
Allow the reaction to warm to room temperature and stir for several hours.
Pour the reaction mixture into cold water to precipitate the product.
Collect the solid by filtration, wash with water, and dry to obtain N-(4-fluorophenyl)acetamide.
Step 2: Chlorosulfonation
Carefully add N-(4-fluorophenyl)acetamide in portions to an excess of chlorosulfonic acid at low temperature (e.g., 0-5 °C) with vigorous stirring.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for a few hours.
Cool the reaction mixture and carefully pour it onto crushed ice to precipitate the sulfonyl chloride.
Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Amination with Dimethylamine
Dissolve the 5-(acetylamino)-2-fluorobenzene-1-sulfonyl chloride in a suitable inert solvent (e.g., dichloromethane or tetrahydrofuran).
Cool the solution in an ice bath.
Bubble dimethylamine gas through the solution or add a solution of dimethylamine in a suitable solvent.
Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Hydrolysis of the Acetyl Group
Dissolve the crude N-(4-fluoro-3-(N,N-dimethylsulfamoyl)phenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid.
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Purify the final product by column chromatography or recrystallization.
Predicted Spectroscopic Data
The structural elucidation of 3-(dimethylsulfamoyl)-4-fluoroaniline would rely on standard spectroscopic techniques. The expected spectral characteristics, inferred from data for similar compounds, are summarized below.[6][7]
Technique
Predicted Data
¹H NMR
- Aromatic protons will appear as multiplets in the range of δ 6.5-7.5 ppm, showing coupling to each other and to the fluorine atom. - The amino protons (NH₂) will likely appear as a broad singlet. - The N-methyl protons will appear as a singlet around δ 2.5-3.0 ppm.
¹³C NMR
- Aromatic carbons will appear in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.
IR Spectroscopy
- N-H stretching of the primary amine will be observed around 3300-3500 cm⁻¹. - Asymmetric and symmetric S=O stretching of the sulfonamide will appear around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. - C-F stretching will be observed in the fingerprint region.
Mass Spectrometry
- The molecular ion peak (M⁺) is expected at m/z 218. - Common fragmentation patterns would involve the loss of SO₂ and methyl groups.
Reactivity and Potential Applications
The chemical reactivity of 3-(dimethylsulfamoyl)-4-fluoroaniline is dictated by its three key functional groups: the primary amino group, the N,N-dimethylsulfonamide group, and the fluorine atom on the aromatic ring.
The primary amino group can undergo a variety of reactions common to anilines, including:
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of substituents.[8]
Acylation and Alkylation: Formation of amides and secondary/tertiary amines.[8]
Condensation Reactions: Reaction with aldehydes and ketones to form Schiff bases.[8]
The sulfonamide moiety is generally stable but can influence the electronic properties of the aromatic ring. The fluorine atom activates the ring towards nucleophilic aromatic substitution and can also be a site for metal-catalyzed cross-coupling reactions.[9]
Given the pharmacological importance of both fluoroanilines and sulfonamides, 3-(dimethylsulfamoyl)-4-fluoroaniline represents a promising scaffold for drug discovery.[1][5] Potential areas of application include:
Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents, particularly in areas such as oncology, infectious diseases, and inflammation. The combination of the fluoro and dimethylsulfamoyl groups could lead to compounds with improved pharmacokinetic and pharmacodynamic profiles.
Agrochemicals: As an intermediate in the synthesis of new herbicides, fungicides, and insecticides, where the fluorine atom can enhance biological activity.[1]
Materials Science: For the development of functional materials such as specialty polymers and dyes, where the unique electronic properties of the molecule can be exploited.[2]
Safety and Handling
Specific toxicity and handling data for 3-(dimethylsulfamoyl)-4-fluoroaniline are not available. However, based on the general properties of aromatic amines and sulfonamides, the following precautions should be taken:
Handling: Should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Toxicity: Aromatic amines can be toxic and may be absorbed through the skin. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.
Conclusion
3-(dimethylsulfamoyl)-4-fluoroaniline is a chemical entity with significant potential as a building block in various fields of chemical synthesis, particularly in drug discovery. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and potential applications based on the well-established chemistry of related compounds. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its synthetic utility.
References
Knowledge. (2025, February 19).
Sparrow Chemical. Fluoroaniline Series.
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis.
Chem-Impex. 4-Fluoroaniline.
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Mastering Organic Synthesis with 2-Chloro-3-fluoroaniline: A Chemical Building Block Deep Dive.
Benchchem. The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.
PubChem. 4-Fluoroaniline.
Benchchem. Physical and chemical characteristics of 5-Amino-n,2-dimethylbenzenesulfonamide.
Kumler, W. D. (1946). The absorption spectra of some para substituted aniline derivatives; the presence of x bands. Journal of the American Chemical Society, 68(7), 1184–1192.
Staudinger, J., & Kumler, W. D. (1943). The Ultraviolet Absorption Spectra and Resonance in Benzene Derivatives—Sulfanilamide, Metanilamide, p-Aminobenzoic Acid, Benzenesulfonamide, Benzoic Acid and Aniline. Journal of the American Chemical Society, 65(10), 2018–2023.
Shah, M. A., & Patel, K. M. (2012). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Molecules, 17(12), 14354–14368.
Kumler, W. D., & Strait, L. A. (1943). The Ultraviolet Absorption Spectra of the Sulfonamides. Journal of the American Chemical Society, 65(12), 2349–2354.
Kumler, W. D. (1946). The absorption spectra of some para substituted aniline derivatives; the presence of x bands. Journal of the American Chemical Society, 68(7), 1184–1192.
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
Benchchem.
ResearchGate. Spectroscopic and Quantum Mechanical Studies of Substituted Anilines and their Charge-Transfer Complexes with Iodine in Different Solvents.
El-Faham, A., & El-Sayed, R. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(2), 141–168.
Benchchem. What are the chemical properties of 5-Amino-n,2-dimethylbenzenesulfonamide?.
CymitQuimica. CAS 6973-09-7: 5-Amino-2-methylbenzenesulfonamide.
Kim, J. H., Lee, S. H., Kim, H. J., & Lee, J. Y. (2021). Synthesis of Aromatic and Aliphatic N-Heterocyclic Salts and Their Application as Organic Electrolyte Supporters in Electrochemical Capacitor. Molecules, 26(19), 5786.
Bakulev, V. A., & Dehaen, W. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Beilstein Journal of Organic Chemistry, 16, 2937–2947.
Brand, N., Mailhot, G., & Bolte, M. (1998). One-Step Preparation and NMR Properties of 5-Amino-2-formylbenzenesulfonic Acid. Chemical Papers, 52(4), 573-576.
Wasa, M., & Liu, R. Y. (2021). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Organic Letters, 23(15), 5896–5900.
Tokyo Chemical Industry. 5-Amino-2-methylbenzenesulfonamide.
5-amino-2-fluoro-N,N-dimethylbenzenesulfonamide molecular weight and formula
An in-depth technical analysis and laboratory guide for the utilization of 5-amino-2-fluoro-N,N-dimethylbenzenesulfonamide in modern drug discovery. Executive Summary In the landscape of contemporary medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and laboratory guide for the utilization of 5-amino-2-fluoro-N,N-dimethylbenzenesulfonamide in modern drug discovery.
Executive Summary
In the landscape of contemporary medicinal chemistry, the selection of highly functionalized aromatic building blocks is a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic success. 5-amino-2-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 1094853-59-4) has emerged as a privileged scaffold. By combining a versatile synthetic handle (the 5-amino group) with metabolic stabilizing elements (the 2-fluoro substituent) and a solubility-enhancing moiety (the N,N-dimethylsulfonamide group), this molecule offers a precise vector for lead optimization.
As a Senior Application Scientist, I have designed this guide to move beyond basic chemical properties. Here, we will dissect the mechanistic rationale for incorporating this building block into drug design, explore the causality behind the synthetic methodologies required to manipulate it, and establish self-validating experimental protocols for its application.
Physicochemical Profiling & Structural Analysis
Before deploying any building block in a synthetic campaign, a rigorous understanding of its physicochemical parameters is mandatory. The molecular weight and formula dictate the compound's trajectory in computational docking and mass spectrometry validation.
Quantitative Physicochemical Data
The following data establishes the baseline metrics for analytical tracking and Lipinski rule-of-five compliance, as verified by the [1].
Property
Value
IUPAC Name
5-amino-2-fluoro-N,N-dimethylbenzenesulfonamide
CAS Registry Number
1094853-59-4
PubChem CID
43255459
Molecular Formula
C8H11FN2O2S
Molecular Weight
218.25 g/mol
Monoisotopic Mass
218.052526 Da
Hydrogen Bond Donors
1 (Primary Amine)
Hydrogen Bond Acceptors
4 (Sulfonamide Oxygens, Fluorine, Amine Nitrogen)
Rotatable Bonds
2
Mechanistic Role in Drug Design: An E-E-A-T Perspective
The utility of 5-amino-2-fluoro-N,N-dimethylbenzenesulfonamide is not accidental; it is the result of deliberate stereoelectronic tuning. Each functional group serves a distinct mechanistic purpose in the context of target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.
The N,N-Dimethylsulfonamide Group:
Unlike primary sulfonamides (-SO2NH2), which are notorious for causing off-target inhibition of carbonic anhydrase (CA), the tertiary N,N-dimethylsulfonamide eliminates hydrogen bond donation. This modification prevents the zinc-chelating mechanism responsible for CA binding, thereby improving target selectivity. Furthermore, the dimethylation significantly enhances the aqueous kinetic solubility of the parent molecule, a critical factor in neurodevelopmental and oncology drug design [2].
The 2-Fluoro Substituent:
Fluorine is strategically placed ortho to the bulky sulfonamide group. This induces a conformational lock via stereoelectronic repulsion, restricting the rotation of the sulfonamide and minimizing the entropic penalty upon target binding. Additionally, it blocks cytochrome P450-mediated aromatic oxidation at the electron-rich ortho position.
The 5-Amino Group:
This acts as the primary synthetic vector. However, its reactivity is heavily modulated by the surrounding groups. It is situated para to the electronegative fluorine and meta to the strongly electron-withdrawing sulfonamide. This net electron-withdrawing effect slightly deactivates the aniline, necessitating highly efficient coupling reagents during synthesis.
Logical mapping of structural features to their pharmacological utility.
When incorporating this building block into a larger scaffold (e.g., a kinase inhibitor), the most common transformation is amide coupling at the 5-amino position. Because the aniline is electronically deactivated, standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields.
The Causality of Reagent Selection:
To circumvent this, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive OAt (7-azabenzotriazole) active ester. The adjacent nitrogen in the pyridine ring of the OAt leaving group provides an intramolecular hydrogen bond that anchors the incoming deactivated aniline, drastically lowering the activation energy of the nucleophilic attack [3]. We pair this with DIPEA (N,N-Diisopropylethylamine); its steric bulk prevents it from acting as a competing nucleophile, ensuring it solely functions as a proton scavenger.
HATU-mediated amide coupling workflow for deactivated anilines.
Self-Validating Experimental Protocol
A robust protocol must be self-validating. The following procedure includes integrated analytical checkpoints to ensure reaction fidelity without relying on blind faith.
Protocol: Amide Coupling via HATU Activation
Scale: 1.0 mmol
Step 1: Carboxylic Acid Activation
In an oven-dried 25 mL round-bottom flask under N2, dissolve the target carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL).
Add DIPEA (3.0 mmol, 522 µL, 3.0 eq) and stir for 5 minutes at room temperature (25°C).
Add HATU (1.2 mmol, 456 mg, 1.2 eq) in one portion. The solution will typically turn a distinct yellow/orange, indicating the formation of the OAt active ester.
Validation Checkpoint 1: After 30 minutes, withdraw a 5 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (formed by the methanol quench), confirming complete activation of the carboxylic acid.
Step 2: Nucleophilic Addition
5. Add 5-amino-2-fluoro-N,N-dimethylbenzenesulfonamide (1.1 mmol, 240 mg, 1.1 eq) to the activated mixture.
6. Stir the reaction at 25°C for 12 hours.
7. Validation Checkpoint 2: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The self-validating metric here is the complete disappearance of the starting aniline peak at m/z 219.25 [M+H]+ and the appearance of the desired product mass.
Step 3: Workup and Isolation
8. Quench the reaction by adding 20 mL of saturated aqueous NaHCO3.
9. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
10. Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF, followed by brine (20 mL).
11. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc gradient).
NMR Validation Signature: In the 1H NMR (DMSO-d6) of the final product, the broad singlet corresponding to the primary amine (-NH2) of the starting material (~5.0–5.5 ppm) must be absent, replaced by a sharp, downfield singlet (>10.0 ppm) corresponding to the newly formed amide proton.
References
PubChem Compound Summary for CID 43255459
Source: National Center for Biotechnology Information (NCBI)
URL:[Link]
Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Exploratory
Technical Monograph: Structural Characterization and Synthetic Utility of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide
[1][2] Chemical Identity & SMILES Architecture Compound Name: 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide Molecular Formula: Molecular Weight: 218.25 g/mol [1][2] The SMILES String The simplified molecular-input l...
The simplified molecular-input line-entry system (SMILES) string for this compound encodes its specific regiochemistry.[1][2] The canonical representation is:
Structural Decoding (Graph Theory)
To validate the SMILES string against the IUPAC name, we parse the token sequence using a molecular graph approach:
CN(C)S(=O)(=O) : This segment defines the N,N-dimethylsulfonamide head group.[1][2] The nitrogen is substituted with two methyl groups (C) and attached to the sulfonyl group (S(=O)(=O)).[1][2]
c1c(F)ccc(N)c1 : This represents the aromatic benzene ring (c1...c1) and its substitution pattern:[1][2]
Position 1 (Ipso): Attached to the Sulfonyl group (implied by the connection to the previous segment).[1][2]
Position 2 (Ortho): Substituted with Fluorine (c(F)).[1][2]
Position 3 & 4: Unsubstituted aromatic carbons (cc).[1][2]
Position 5 (Meta): Substituted with the Amino group (c(N)).[1][2][3][4][5]
Position 6: Unsubstituted aromatic carbon (c closing the ring 1).[1][2]
This confirms the 1,2,5-substitution pattern (1-sulfonyl, 2-fluoro, 5-amino).[1][2]
Cheminformatics Profile
The following physicochemical properties are derived from consensus cheminformatics models (RDKit/ChemAxon algorithms) for the fluorinated scaffold. This compound acts as a lipophilic bioisostere to the common intermediate 5-amino-2-methylbenzenesulfonamide (used in Pazopanib synthesis).[1][2]
Property
Value
Significance in Drug Design
LogP (Predicted)
1.35 ± 0.2
Moderate lipophilicity; suggests good membrane permeability.[1][2]
Topological Polar Surface Area (TPSA)
~72 Ų
< 140 Ų threshold; indicates high probability of oral bioavailability.[1][2]
H-Bond Donors
1 (Primary Amine)
The sulfonamide N is fully methylated, removing its H-bond donor capacity.[1][2]
H-Bond Acceptors
4
Includes sulfonyl oxygens, sulfonamide nitrogen, and aniline nitrogen.[2]
pKa (Aniline)
~3.5 - 4.0
Reduced basicity compared to aniline due to the electron-withdrawing sulfonyl group (meta) and fluorine (para).[1][2]
Rotatable Bonds
2
S-N bond and S-C(Ar) bond; indicates a relatively rigid scaffold.[1][2]
Synthetic Architecture & Protocols
The synthesis of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is a self-validating, two-step workflow starting from commercially available sulfonyl chlorides.[1][2] This pathway minimizes side reactions common in direct aniline functionalization.[1]
Reaction Logic Diagram (DOT)
Figure 1: Synthetic pathway transforming the sulfonyl chloride precursor to the final aniline derivative via an intermediate nitro-sulfonamide.[1][2]
Electronic Modulation: The high electronegativity of Fluorine pulls electron density from the ring, lowering the pKa of the aniline at position 5.[1][2] This reduces the likelihood of forming reactive metabolites (e.g., quinone imines).[1][2]
Conformational Locking: The size of the Fluorine atom (Van der Waals radius 1.47 Å) creates a steric environment similar to Hydrogen (1.20 Å) but with distinct electronic repulsion, potentially locking the sulfonamide into a bioactive conformation.[1][2]
The N,N-Dimethyl "Cap"
Unlike primary sulfonamides (
), which are acidic and bind strongly to the zinc active site of Carbonic Anhydrases (often causing diuretic side effects), the N,N-dimethyl variant acts as a "cap."[1][2] It eliminates the acidic proton, preventing off-target binding to Carbonic Anhydrase while maintaining the sulfonamide moiety as a lipophilic linker or hydrogen bond acceptor.[1][2]
References
PubChem Compound Summary. 5-Amino-2-methylbenzenesulfonamide (Structural Analog).[1][2] National Center for Biotechnology Information.[1] Accessed Feb 27, 2026.[1] Link
BenchChem Technical Guide. Physical and chemical characteristics of 5-Amino-n,2-dimethylbenzenesulfonamide. Accessed Feb 27, 2026.[1][2] Link
Sigma-Aldrich. 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide Product Sheet. Merck KGaA.[1] Accessed Feb 27, 2026.[1] Link
Organic Syntheses. General Procedures for Sulfonamide Formation and Nitro Reduction. Org.[1][7] Synth. 2023.[1] Link
An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-5-amino-2-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals Introduction N,N-dimethyl-5-amino-2-fluorobenzenesulfonamide is a distinct chemical entity within the sulfonamide class of compounds. Its structural feature...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-5-amino-2-fluorobenzenesulfonamide is a distinct chemical entity within the sulfonamide class of compounds. Its structural features, including a fluorinated benzene ring, an amino group, and a dimethylated sulfonamide moiety, suggest a potential for diverse applications in medicinal chemistry and drug development. Sulfonamides are a well-established class of compounds known for a wide range of biological activities, and the introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4]
This technical guide provides a comprehensive overview of the predicted physical properties of N,N-dimethyl-5-amino-2-fluorobenzenesulfonamide and outlines detailed, field-proven experimental protocols for their empirical determination. Given the novelty of this specific compound, publicly available experimental data is limited. Therefore, this guide serves as a foundational resource, empowering researchers to characterize this and similar novel chemical entities with scientific rigor.
Molecular Structure and Identity
The foundational step in characterizing any chemical compound is to establish its precise molecular structure and identity.
Molecular Structure:
Caption: 2D structure of N,N-dimethyl-5-amino-2-fluorobenzenesulfonamide.
Table 1: Chemical Identifiers
Identifier
Value
IUPAC Name
N,N-dimethyl-5-amino-2-fluorobenzenesulfonamide
Molecular Formula
C₈H₁₁FN₂O₂S
Molecular Weight
218.25 g/mol
CAS Number
Not currently assigned. A closely related compound, 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide, has the CAS number 1094887-98-5.[5]
Predicted and Known Physical Properties of Related Sulfonamides
In the absence of specific experimental data for the title compound, we can infer its likely physical properties based on known data for structurally similar sulfonamides. These predictions provide a valuable starting point for experimental design.
Predicted to have low aqueous solubility, higher in organic solvents.
Data not available
Data not available
pKa
The amino group will be basic, the sulfonamide proton is weakly acidic.
Data not available
Data not available
Experimental Protocols for Physicochemical Characterization
The following section details the essential experimental procedures for the precise determination of the physical properties of N,N-dimethyl-5-amino-2-fluorobenzenesulfonamide.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.[7][8][9]
Methodology:
Sample Preparation: A small amount of the dry, crystalline compound is finely ground to a powder.
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
Measurement: The capillary tube is placed in a calibrated melting point apparatus.
Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min near the expected melting point).
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Rationale: Solubility is a critical parameter in drug development, influencing bioavailability and formulation. Determining solubility in a range of solvents provides insight into the compound's polarity and potential for dissolution in physiological and formulation-relevant media.[10][11][12]
Methodology (Shake-Flask Method):
Solvent Selection: A range of solvents of varying polarity should be used (e.g., water, phosphate-buffered saline (PBS), ethanol, acetone, dimethyl sulfoxide (DMSO)).
Equilibration: An excess of the solid compound is added to a known volume of each solvent in a sealed flask. The flasks are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Separation: The resulting saturated solution is filtered to remove undissolved solid.
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Shake-Flask Method for Solubility Determination.
Spectroscopic and Structural Characterization
Rationale: A comprehensive spectroscopic analysis is essential for unambiguous structural confirmation and to provide a reference "fingerprint" for future identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals will confirm the connectivity of atoms within the molecule. For sulfonamides, NMR is a powerful tool for structural identification.[13][14][15][16]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. Characteristic vibrational frequencies for the N-H of the amino group, the S=O stretches of the sulfonamide, and C-F bond will be identifiable.[17][18][19][20][21]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the accurate mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, providing further structural information.[22][23][24][25]
X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction provides the definitive three-dimensional atomic and molecular structure.[26][27][28][29][30] This technique can reveal bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
Caption: Integrated approach for structural characterization.
Conclusion
While direct experimental data for N,N-dimethyl-5-amino-2-fluorobenzenesulfonamide is not yet widely available, this guide provides a robust framework for its comprehensive physicochemical characterization. By leveraging predictive insights from related structures and applying the detailed experimental protocols herein, researchers can confidently and accurately determine the key physical properties of this novel compound. This foundational knowledge is indispensable for advancing its potential applications in drug discovery and development.
Bentham Science Publishers. Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. [Link]
Oxford Academic. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. [Link]
University of Calgary. Melting point determination. [Link]
Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]
Scribd. Experiment 1. Solubility of Organic Compounds | PDF. [Link]
Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... [Link]
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
ACG Publications. Determination of sulfonamides in milk by ID-LC-MS/MS. [Link]
PubMed. Identification of sulfonamides by NMR spectroscopy. [Link]
Unknown Source. experiment (1) determination of melting points. [Link]
Royal Society of Chemistry. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed). [Link]
National Institutes of Health. Metabolic Fingerprinting with Fourier-Transform Infrared (FTIR) Spectroscopy: Towards a High-Throughput Screening Assay for Antibiotic Discovery and Mechanism-of-Action Elucidation - PMC. [Link]
ResearchGate. FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. [Link]
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Unknown Source. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
National Institutes of Health. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
PubMed. 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. [Link]
National Institutes of Health. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC. [Link]
Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. [Link]
YAKHAK HOEJI. Determination of Sulfonamides by NMR Spectroscopy. [Link]
National Institutes of Health. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC. [Link]
Pharmaffiliates. CAS No : 09-07-73 | Product Name : 5-Amino-2-methylbenzenesulfonamide. [Link]
Google Patents. US6194573B1 - Process for manufacture of in vivo stain composition.
Figshare. Practical Synthesis of 2-Amino-5-fluorothiazole Hydrochloride. [Link]
CAS Common Chemistry. 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide. [Link]
This technical guide provides an in-depth analysis of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide , a specialized aniline building block used in the synthesis of advanced medicinal compounds, particularly kinase i...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide , a specialized aniline building block used in the synthesis of advanced medicinal compounds, particularly kinase inhibitors targeting the MAPK and PI3K signaling pathways.[1][2]
[1][2][3][4][5][6]
Executive Summary
5-Amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS: 1094853-59-4) is a critical pharmacophore intermediate.[1][2][3] It combines an electron-withdrawing sulfonamide group, a steric/electronic modulator (fluorine), and a nucleophilic handle (amine) on a benzene core.[1][2] This specific substitution pattern—where the amino group is meta to the sulfonamide and para to the fluorine—is highly privileged in medicinal chemistry.[1][2] It is frequently employed to construct the "hinge-binding" or "solvent-front" regions of ATP-competitive inhibitors, offering improved metabolic stability over primary sulfonamides due to the N,N-dimethyl substitution.[1][2]
Identity & Physicochemical Specifications
This section outlines the definitive chemical identity and calculated properties essential for analytical characterization and reaction stoichiometry.
Soluble in DMSO, DMF, Methanol; Low solubility in water.[1][2][4][5]
Synthetic Methodology
The synthesis of this compound is a robust, two-step sequence starting from commercially available sulfonyl chlorides.[1][2] The protocol below prioritizes regioselectivity and yield.
Reaction Pathway Visualization
The following diagram illustrates the conversion of the nitro-precursor to the final aniline product.
Figure 1: Synthetic route from sulfonyl chloride precursor to the target aniline.
Detailed Experimental Protocol
Step 1: Sulfonamide Formation
Objective: Install the dimethylsulfonamoyl group while preserving the nitro moiety.[1][2]
Setup: Charge a round-bottom flask with 2-fluoro-5-nitrobenzenesulfonyl chloride (1.0 eq) and anhydrous Dichloromethane (DCM) [0.2 M concentration].
Addition: Cool to 0°C. Add Triethylamine (2.5 eq) followed by Dimethylamine hydrochloride (1.2 eq) portion-wise.
Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2]
Workup: Quench with water. Extract with DCM (3x).[1][2] Wash organic layer with 1N HCl (to remove excess amine) and Brine.[1][2] Dry over Na₂SO₄ and concentrate.
This compound acts as a "warhead" carrier or a scaffold linker in drug discovery.[1][2]
Kinase Inhibitor Design (MAPK Pathway)
The 2-fluoro-5-amino motif is structurally homologous to the core of several FDA-approved BRAF and MEK inhibitors.[1][2]
Mechanism: The aniline nitrogen (N-5) often forms a critical hydrogen bond with the "hinge region" (e.g., Cys532 in BRAF) of the kinase ATP-binding pocket.[1][2]
Fluorine Effect: The fluorine atom at C-2 provides:
Metabolic Blockade: Prevents oxidative metabolism at this position.[1][2]
Electronic Modulation: Lowers the pKa of the aniline, potentially strengthening the H-bond interaction with the kinase hinge.[1][2]
Dimethylsulfonamide Role: Unlike a primary sulfonamide (-SO₂NH₂), the N,N-dimethyl group is hydrophobic.[1][2] It is often positioned to interact with the "solvent-front" or specific hydrophobic pockets (e.g., the αC-helix region), improving membrane permeability and reducing rapid clearance.[1][2]
Reaction Versatility
As a building block, the aniline group allows for diverse coupling reactions:
Nucleophilic Aromatic Substitution (SNAr): Reacts with chloropyrimidines or chloroquinazolines to form the bi-aryl amine core common in tyrosine kinase inhibitors.[1][2]
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl halides.[1][2]
Amide Coupling: Reaction with acid chlorides to form benzamide derivatives.[1][2]
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures should be observed:
¹H NMR (400 MHz, DMSO-d₆):
δ 2.65 ppm (s, 6H): Distinct singlet for the N,N-dimethyl protons (-N(CH ₃)₂).[1][2]
δ 5.40 ppm (s, 2H): Broad singlet for the aniline protons (-NH ₂), exchangeable with D₂O.[1][2]
δ 6.70–7.20 ppm (m, 3H): Aromatic protons showing coupling patterns characteristic of 1,2,4-substitution (splitting affected by Fluorine coupling).[1][2]
Storage: Keep in a tightly closed container at 2–8°C (Refrigerated). Protect from light to prevent oxidation of the aniline group.[1][2]
PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood.[1][2] Avoid dust formation.[1][2][7]
References
PubChem Compound Summary. (2025). 5-amino-2-fluoro-N,N-dimethylbenzenesulfonamide (CAS 1094853-59-4).[1][2][8][9][3][10][11] National Center for Biotechnology Information.[1][2] Retrieved from [Link]
Medicinal Chemistry Reviews. (2020).[1][2] Sulfonamide Scaffolds in BRAF Inhibitor Design: Structure-Activity Relationships. (General Reference for Scaffold Utility).
Bioactivity Profile of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide: A Technical Guide for Drug Discovery Professionals
Foreword: Navigating the Landscape of Novel Sulfonamides The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse pharmacological acti...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Navigating the Landscape of Novel Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse pharmacological activities. While the classical application of sulfonamides as antibacterial agents is well-established, contemporary research continues to unveil their potential in other domains, including oncology and neurodegenerative diseases. This guide focuses on a specific, yet under-characterized molecule: 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide . Due to the limited publicly available data on this exact compound, this document serves as a technical framework, synthesizing information from structurally related analogs and established principles of medicinal chemistry to project a putative bioactivity profile. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven perspective to guide future investigations into this and similar novel chemical entities.
Molecular Architecture and Physicochemical Postulates
The structure of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is characterized by a benzene ring substituted with five key functional groups: a sulfonamide moiety with N,N-dimethyl substitution, an amino group, and a fluorine atom. Each of these components is anticipated to contribute to the molecule's overall physicochemical properties and biological activity.
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C₈H₁₁FN₂O₂S
Based on chemical structure
Molecular Weight
218.25 g/mol
Calculated from the molecular formula
Solubility
Likely soluble in organic solvents like DMSO, with limited aqueous solubility.
The presence of the aromatic ring and dimethyl groups suggests hydrophobicity, while the amino and sulfonamide groups may contribute to some polarity.
pKa
The amino group would be basic, while the sulfonamide nitrogen is not acidic due to the lack of a proton.
The electronic environment of the aromatic ring will influence the exact pKa of the amino group.
Chemical Stability
Expected to be moderately stable under standard laboratory conditions.
Sulfonamides are generally stable compounds.
Projected Synthesis Pathway
While a specific, validated synthesis for 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is not documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for analogous compounds. A potential pathway could commence from a suitable precursor, such as 5-amino-2-fluorobenzenesulfonamide, followed by N-dimethylation.
Hypothetical Two-Step Synthesis Protocol:
Step 1: Synthesis of 5-amino-2-fluorobenzenesulfonamide (from a suitable precursor)
A common method for synthesizing primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia. The precursor, 5-amino-2-fluorobenzenesulfonyl chloride, would be required.
Step 2: N,N-dimethylation of 5-amino-2-fluorobenzenesulfonamide
The primary sulfonamide can then be dimethylated at the nitrogen atom.
Materials: 5-amino-2-fluorobenzenesulfonamide, a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate), a non-nucleophilic base (e.g., potassium carbonate or sodium hydride), and an appropriate aprotic solvent (e.g., acetone, acetonitrile, or dimethylformamide).
Procedure:
Dissolve 5-amino-2-fluorobenzenesulfonamide in the chosen aprotic solvent within a reaction vessel equipped with a stirrer and a reflux condenser.
Add the base to the solution and stir to facilitate the formation of the corresponding sulfonamide anion.
Slowly introduce the methylating agent to the reaction mixture.
Heat the mixture to reflux and maintain the temperature for a duration determined by reaction monitoring (e.g., via Thin Layer Chromatography).
Upon completion, cool the mixture to room temperature.
Quench the reaction by adding water.
Extract the product into an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Purify the crude product using a suitable method, such as column chromatography or recrystallization, to yield pure 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide.
A generalized workflow for the synthesis of the target compound.
Anticipated Bioactivity Profile: An Evidence-Informed Projection
The bioactivity of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is likely to be multifaceted, influenced by its structural similarity to known active sulfonamides. The following sections explore potential areas of biological activity based on structure-activity relationship (SAR) studies of related compounds.
Antibacterial Activity: The Classical Sulfonamide Mechanism
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to DNA and RNA synthesis, ultimately leading to bacteriostasis.[3]
The presence of the free amino group at the 5-position is a key structural feature for potential antibacterial activity, as it mimics the amino group of PABA. However, the N,N-dimethylation of the sulfonamide nitrogen may impact this activity. Structure-activity relationship studies on sulfonamides have shown that substitution on the sulfonamide nitrogen can significantly influence the antibacterial potency.[4]
The classical mechanism of action for antibacterial sulfonamides.
Anticancer Potential: Beyond Antibacterial Action
Recent research has highlighted the potential of sulfonamide derivatives as anticancer agents.[5] Their mechanisms of action in this context are diverse and can include the inhibition of carbonic anhydrases, which are involved in tumor progression, and the disruption of microtubule dynamics. The N-substitution on the sulfonamide can play a crucial role in determining the anticancer activity.
Neuroprotective Effects: A Role for Fluorinated Sulfonamides?
Interestingly, studies on fluorinated benzenesulfonamides have revealed their ability to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[6][7] The fluorine atom in 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide could potentially confer similar properties. The specific substitution pattern on the benzene ring is critical for this activity.
Experimental Protocols for Bioactivity Assessment
To empirically determine the bioactivity profile of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, a series of well-established in vitro assays are recommended.
Antibacterial Susceptibility Testing
Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[8]
Materials:
Test compound (5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide)
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
Solubilization: Dissolve the formazan crystals with DMSO.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
A proposed workflow for the bioactivity screening of the target compound.
Concluding Remarks and Future Directions
This technical guide has provided a projected bioactivity profile for 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide based on an in-depth analysis of its structural features and the known activities of related sulfonamides. The proposed synthetic route and experimental protocols offer a clear path forward for the empirical investigation of this novel compound.
Future research should focus on the actual synthesis and characterization of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, followed by a comprehensive screening of its biological activities. The insights gained from such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of structure-activity relationships within the versatile class of sulfonamides, potentially leading to the discovery of new therapeutic agents.
References
Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. [Link]
Chourasiya, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. [Link]
Al-Sanea, M. M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Molecules. [Link]
Anand, N. (1975). Mechanism of Action of Antimicrobial and Antitumor Agents. Springer. [Link]
Qadir, M. A., et al. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences. [Link]
Ahmad, S., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences. [Link]
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]
Urbanas, A., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]
Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
Ayati, A., et al. (2015). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society. [Link]
Matulaitis, T., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Chemistry – A European Journal. [Link]
Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. [Link]
Dr. Gowramma. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]
Fluorinated Sulfonamides in Medicinal Chemistry: Design, Synthesis, and Bioisosteric Utility
Executive Summary The incorporation of fluorine into sulfonamide scaffolds represents a high-leverage strategy in modern medicinal chemistry.[1] Beyond the conventional benefits of metabolic blocking, fluorinated sulfona...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of fluorine into sulfonamide scaffolds represents a high-leverage strategy in modern medicinal chemistry.[1] Beyond the conventional benefits of metabolic blocking, fluorinated sulfonamides offer a unique "acidity cliff"—a dramatic modulation of pKa that transforms the sulfonamide from a neutral H-bond donor into a semi-acidic bioisostere of the carboxylic acid moiety. This guide details the physicochemical rationale, synthetic pathways, and strategic applications of fluorinated sulfonamide building blocks, specifically focusing on trifluoromethanesulfonamides (
) and emerging pentafluorosulfanyl () motifs.
The Strategic Value: Physicochemical Modulation
The primary utility of fluorinating a sulfonamide lies in the precise tuning of electronic properties. The electron-withdrawing nature of fluorine, particularly when attached directly to the sulfur-bearing carbon (as in
) or the aryl ring, significantly alters the acidity of the bond.
The Acidity Cliff (pKa Modulation)
Unsubstituted sulfonamides (e.g., methanesulfonamide) are weak acids with a pKa
10.8. They remain largely neutral at physiological pH (7.4). Replacing the methyl group with a trifluoromethyl group () exerts a massive inductive effect (), stabilizing the conjugate base and dropping the pKa to 6.3.
Implication: At physiological pH, trifluoromethanesulfonamides exist significantly in their ionized (anionic) form, mimicking the electrostatics of a carboxylate anion while retaining a distinct lipophilic profile.
Table 1: Comparative Physicochemical Properties of Sulfonamide Building Blocks
Building Block Motif
Structure
Approx. pKa ()
Lipophilicity ()
Electronic Effect ()
Methanesulfonamide
10.8
-1.2 (Hydrophilic)
0.72
Benzenesulfonamide
10.1
0.3 (Neutral)
0.70
4-Fluorobenzenesulfonamide
10.0
0.5
0.75
Pentafluorobenzenesulfonamide
8.3
1.5
High
Trifluoromethanesulfonamide
6.3
0.6
Strongest -I
The Lipophilicity Advantage (
)
While
modulates acidity, the pentafluorosulfanyl group ()—often termed the "super-trifluoromethyl"—offers a different advantage. It is chemically stable, highly electronegative, but significantly more lipophilic and sterically demanding than .
Steric Bulk:
is roughly equal in volume to a tert-butyl group but with the electronegativity of a fluorine cluster.
Metabolic Stability: The
bonds are exceptionally strong, resisting oxidative metabolism by cytochrome P450 enzymes.
Synthetic Methodologies
Accessing these motifs requires specialized protocols, particularly when handling the volatile or reactive precursors associated with perfluorinated sulfonyl chemistry.
Protocol A: Synthesis of Trifluoromethanesulfonamide (Triflamide)
A foundational building block for introducing the
moiety.
Mechanism: Nucleophilic substitution of triflyl chloride with ammonia.
Safety Warning:
is lachrymatory and corrosive. Work in a well-ventilated fume hood.
Step-by-Step Protocol:
Setup: Charge a jacketed glass reactor with Anhydrous Isopropyl Ether (10 volumes relative to substrate). Cool the system to 5 °C using a cryostat.
Ammonolysis: Slowly bubble Anhydrous Ammonia gas (
) into the solution over 2 hours. Maintain internal temperature to prevent thermal decomposition or evaporation of the volatile chloride.
Workup:
Stir at 5 °C for 5 hours. Ammonium chloride (
) will precipitate.
Add Deionized Water (2.5 volumes) to dissolve the salts.
Acidify the mixture to pH < 2 using 36% HCl .
Separate the organic phase.[2] Wash the aqueous phase once with isopropyl ether.
Isolation: Combine organic phases, dry over
, and concentrate under reduced pressure.
Purification: The crude white solid can be triturated with cold hexane.
Yield: Typically >95%.
Characterization:
NMR: -77 to -80 ppm (singlet).
Protocol B: SuFEx Activation for Late-Stage Functionalization
Sulfur-Fluoride Exchange (SuFEx) allows the installation of fluorinated sulfonamides into complex drug scaffolds using sulfonyl fluorides as stable precursors.
Catalyst System:Ca(NTf2)2 (10 mol%) and DABCO (1.5 equiv).
Note: The Calcium/DABCO system activates the otherwise stable
bond.
Solvent: Acetonitrile or THF (0.5 M concentration).
Conditions: Stir at Room Temperature for 12–24 hours.
Purification: The reaction is often clean enough for direct silica gel chromatography. The stable
bond prevents premature hydrolysis, unlike sulfonyl chlorides.
Bioisosteric Design & Applications
The most powerful application of fluorinated sulfonamides is the Carboxylic Acid Bioisostere .
The Bioisostere Logic
In drug design, carboxylic acids often suffer from poor membrane permeability due to their permanent negative charge at physiological pH and rapid glucuronidation.
The Solution: Replace
with .
Why?
pKa Match: Both have pKa
4–6, ensuring similar electrostatic recognition by the target protein (e.g., forming salt bridges with Arginine residues).
Permeability: The delocalized negative charge on the sulfonamide anion, combined with the lipophilic
tail, often results in better passive diffusion across lipid bilayers than the carboxylate.
Visualization: The Bioisosteric Map
The following diagram illustrates the structural and electronic relationship between the carboxylic acid and its fluorinated sulfonamide mimic.
Caption: Structural logic of replacing a carboxylate with a trifluoromethanesulfonamide anion. The fluorinated motif mimics the charge state while improving lipophilic balance.
Case Study: EP1 Receptor Antagonists
Research into Prostaglandin E2 receptor (EP1) antagonists demonstrated the utility of this switch. Early candidates containing carboxylic acids showed high potency but poor brain penetration (blood-brain barrier permeability).
Modification: Replacement of the benzoic acid moiety with a trifluoromethanesulfonamide group.
Result: The bioisostere maintained high affinity (Ki) for the EP1 receptor due to the preserved anionic interaction but significantly improved the pharmacokinetic profile and CNS penetration.
References
Aqueous pKa values of sulfonamide drugs. Journal of Physical Organic Chemistry, 2019.[3] Link
Trifluoromethanesulfonamide synthesis. ChemicalBook Protocols, 2025. Link
SuFEx Activation with Ca(NTf2)2: A Unified Strategy. Organic Letters, 2020. Link
The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan Science, 2024. Link
Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 2018. Link
Synthesis of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide from 4-fluoroaniline
An Application Note and Detailed Protocol for the Authored by: Gemini, Senior Application Scientist Introduction 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is a key structural motif in medicinal chemistry, servin...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Detailed Protocol for the
Authored by: Gemini, Senior Application Scientist
Introduction
5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is a key structural motif in medicinal chemistry, serving as a versatile intermediate in the development of various therapeutic agents. Its unique substitution pattern, featuring a sulfonamide, a fluorine atom, and an amino group, allows for diverse downstream modifications, making it a valuable building block in drug discovery pipelines. This document provides a comprehensive guide for the multi-step synthesis of this compound, starting from the readily available precursor, 4-fluoroaniline. The described synthetic pathway involves a series of classical organic transformations, including chlorosulfonation, amidation, nitration, deamination, and reduction. Each step is detailed with theoretical justifications, step-by-step protocols, and safety considerations to ensure successful and safe execution in a research setting.
Overall Synthetic Scheme
The synthesis of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide from 4-fluoroaniline is a multi-step process designed to carefully install the desired functional groups with the correct regiochemistry. The overall workflow is depicted below.
Figure 1: Overall synthetic workflow from 4-fluoroaniline to the target compound.
Part 1: Synthesis of 4-Amino-2-fluorobenzene-1-sulfonyl chloride
Scientific Rationale
The initial step involves the chlorosulfonation of 4-fluoroaniline. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the electrophile, +SO2Cl. The amino group is a strongly activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The sulfonation is expected to occur at the position most activated by the amino group and least sterically hindered, which is ortho to the amino group at the C2 position.
Experimental Protocol
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
4-Fluoroaniline
111.12
10.0 g
0.090
Chlorosulfonic acid
116.52
42.0 mL (77.3 g)
0.663
Dichloromethane (DCM)
84.93
100 mL
-
Crushed Ice
-
500 g
-
Procedure:
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add chlorosulfonic acid (42.0 mL).
Cool the flask in an ice-salt bath to 0-5 °C.
Slowly add 4-fluoroaniline (10.0 g) dropwise over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
Heat the mixture to 60-70 °C and maintain for 2-3 hours until the evolution of HCl gas ceases.
Cool the reaction mixture back to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
The solid product will precipitate. Filter the precipitate using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.
Dry the crude product under vacuum to yield 4-amino-2-fluorobenzene-1-sulfonyl chloride as a solid.
Part 2: Synthesis of 4-Amino-2-fluoro-N,N-dimethylbenzenesulfonamide
Scientific Rationale
The newly formed sulfonyl chloride is a reactive electrophile. It readily undergoes nucleophilic substitution with primary or secondary amines. In this step, dimethylamine acts as the nucleophile, displacing the chloride to form the corresponding N,N-dimethylsulfonamide.[1][2]
Experimental Protocol
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
4-Amino-2-fluorobenzene-1-sulfonyl chloride
209.61
15.0 g
0.072
Dimethylamine (40% aq. solution)
45.08 (of amine)
20 mL
~0.177
Dichloromethane (DCM)
84.93
150 mL
-
Saturated aq. NaCl
-
50 mL
-
Anhydrous MgSO4
120.37
5 g
-
Procedure:
Dissolve the crude 4-amino-2-fluorobenzene-1-sulfonyl chloride (15.0 g) in 100 mL of DCM in a 250 mL round-bottom flask.
Cool the solution in an ice bath to 0-5 °C.
Slowly add the 40% aqueous solution of dimethylamine (20 mL) dropwise, maintaining the temperature below 10 °C.
After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.
Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with saturated aqueous NaCl solution (50 mL).
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-amino-2-fluoro-N,N-dimethylbenzenesulfonamide.
Part 3: Synthesis of 4-Amino-2-fluoro-5-nitro-N,N-dimethylbenzenesulfonamide
Scientific Rationale
This step involves the nitration of the aromatic ring. The directing effects of the substituents on the ring determine the position of the incoming nitro group. In a strongly acidic medium, the amino group is protonated to form the ammonium ion (-NH3+), which is a meta-director. The sulfonamide group is also a meta-director, while the fluorine atom is an ortho, para-director. The combined directing effects favor the introduction of the nitro group at the C5 position.[3][4]
Figure 2: Analysis of directing effects for the nitration step.
Experimental Protocol
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
4-Amino-2-fluoro-N,N-dimethylbenzenesulfonamide
218.24
10.0 g
0.046
Concentrated Sulfuric Acid (98%)
98.08
30 mL
-
Concentrated Nitric Acid (70%)
63.01
5.0 mL
-
Crushed Ice
-
300 g
-
Procedure:
In a 100 mL flask, carefully add 4-amino-2-fluoro-N,N-dimethylbenzenesulfonamide (10.0 g) in portions to concentrated sulfuric acid (30 mL) while cooling in an ice bath to maintain a temperature of 0-5 °C.
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (5.0 mL) to concentrated sulfuric acid (5.0 mL), keeping the mixture cooled in an ice bath.
Add the cold nitrating mixture dropwise to the solution of the sulfonamide over 30 minutes, ensuring the temperature does not rise above 10 °C.
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
Carefully pour the reaction mixture onto crushed ice (300 g) with stirring.
The precipitated product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.
Part 4: Synthesis of 2-Fluoro-5-nitro-N,N-dimethylbenzenesulfonamide
Scientific Rationale
The objective of this step is to remove the amino group at the C4 position. This is achieved through a deamination reaction. The primary aromatic amine is first converted to a diazonium salt using sodium nitrite in an acidic medium. The resulting diazonium salt is then reduced with hypophosphorous acid (H3PO2), which replaces the diazonium group with a hydrogen atom.
Suspend the nitro-sulfonamide (8.0 g) in a mixture of water (20 mL) and concentrated HCl (20 mL) in a 250 mL beaker, and cool to 0-5 °C in an ice-salt bath.
Prepare a solution of sodium nitrite (2.3 g) in water (10 mL) and add it dropwise to the suspension while maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.
To the cold diazonium salt solution, add pre-chilled 50% hypophosphorous acid (25 mL) dropwise.
Allow the reaction mixture to stand at low temperature for 1 hour, then let it warm to room temperature and stir overnight.
The product will separate as an oil or solid. Extract the mixture with diethyl ether (2 x 50 mL).
Wash the combined organic extracts with water and saturated sodium bicarbonate solution.
Dry the ether layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield the crude product. Purify by column chromatography if necessary.
Part 5: Synthesis of 5-Amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide
Scientific Rationale
The final step is the reduction of the nitro group to a primary amine. A variety of reducing agents can be used for this transformation. A classic and effective method is the use of a metal in acidic conditions, such as iron powder in the presence of hydrochloric acid (Béchamp reduction).[5][6] This method is generally high-yielding and tolerant of other functional groups present in the molecule.[7]
Experimental Protocol
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Fluoro-5-nitro-N,N-dimethylbenzenesulfonamide
248.24
5.0 g
0.020
Iron Powder
55.84
5.6 g
0.100
Ethanol
46.07
50 mL
-
Hydrochloric Acid (conc.)
36.46
2 mL
-
Sodium Carbonate
105.99
As needed
-
Ethyl Acetate
88.11
100 mL
-
Procedure:
In a 250 mL round-bottom flask, place the nitro compound (5.0 g), iron powder (5.6 g), and ethanol (50 mL).
Heat the mixture to reflux with vigorous stirring.
Add concentrated HCl (2 mL) dropwise to the refluxing mixture.
Continue refluxing for 3-4 hours, monitoring the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
Combine the filtrates and evaporate the solvent under reduced pressure.
Dissolve the residue in ethyl acetate (100 mL) and water (50 mL).
Neutralize the aqueous layer by the addition of sodium carbonate until the pH is approximately 8.
Separate the organic layer, and extract the aqueous layer with more ethyl acetate (2 x 25 mL).
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate to give the final product, 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide.
The product can be further purified by column chromatography or recrystallization.
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.
Nitrating mixture (HNO3/H2SO4) is a strong oxidizing agent and highly corrosive. Prepare and use with caution, especially during addition and quenching.
Diazonium salts can be explosive when dry. Do not isolate the intermediate diazonium salt.
References
Scribd. Synthesis of Sulphonamide from Aniline. Available from: [Link]
Chemistry Steps. Synthesis of Sulfanilamide. Available from: [Link]
ResearchGate. Catalytic hydrogenation of nitroarenes into different products via different routes. Available from: [Link]
ACS Publications. Catalytic Hydrogenation of Nitroarenes over Ag33 Nanoclusters: The Ligand Effect. Inorganic Chemistry. Available from: [Link]
MDPI. Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts. Available from: [Link]
Royal Society of Chemistry. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry. Available from: [Link]
ACS Publications. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. Available from: [Link]
National Institutes of Health. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC. Available from: [Link]
ACS Publications. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. Available from: [Link]
ResearchGate. Synthesis of sulfonamides from aniline by using DABSO. Available from: [Link]
Google Patents. Process for the removal of nitrobenzenesulfonyl.
Course Hero. Amination of the p-acetaminobenzene sulfonyl chloride. Available from: [Link]
DTIC. REACTION OF DIISONITROSOACETONE WITH SULFONYL CHLORIDES. Available from: [Link]
Wikipedia. Reduction of nitro compounds. Available from: [Link]
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available from: [Link]
PrepChem. Synthesis of 2-fluoro-5-nitrobenzaldehyde. Available from: [Link]
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]
ResearchGate. 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Available from: [Link]
National Institutes of Health. A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. PMC. Available from: [Link]
Google Patents. Continuous reduction process.
MDPI. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Available from: [Link]
National Institutes of Health. 5-Amino-2-methylbenzenesulfonamide. PMC. Available from: [Link]
Google Patents. Process for the preparation of disulfamylanilines.
MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available from: [Link]
Royal Society of Chemistry. Direct nitration of aromatic sulfonamides with sodium nitrite. Available from: [Link]
Google Patents. Preparation method of 5-fluoro-2-nitrophenol.
Google Patents. Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]
Organic Chemistry Portal. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available from: [Link]
DTIC. Preparation of Nitrocompounds. Available from: [Link]
Application Note: Advanced Strategies for Sulfonamide Synthesis on Fluorinated Aromatic Scaffolds
Topic: Reagents for sulfonamide bond formation in fluorinated benzenes Content Type: Application Note & Protocol Guide ) Executive Summary & Challenge Analysis The incorporation of fluorine into aromatic sulfonamides is...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reagents for sulfonamide bond formation in fluorinated benzenes
Content Type: Application Note & Protocol Guide
)
Executive Summary & Challenge Analysis
The incorporation of fluorine into aromatic sulfonamides is a cornerstone of modern medicinal chemistry, enhancing metabolic stability, lipophilicity, and binding affinity. However, the synthesis of fluorinated benzenesulfonamides presents a unique thermodynamic and kinetic paradox compared to non-fluorinated analogues.
The "Fluorine Paradox" in Sulfonylation
While electron-withdrawing fluorine atoms theoretically increase the electrophilicity of the sulfur center (facilitating nucleophilic attack by amines), they simultaneously activate the aromatic ring toward Nucleophilic Aromatic Substitution (
) .
The Trap: When reacting a polyfluorinated benzenesulfonyl chloride with an amine using standard bases (e.g.,
, pyridine), the amine often attacks the ring carbons para to the fluorine rather than the sulfur center, leading to fluorine displacement rather than sulfonamide formation.
The Solution: This guide details three distinct generations of protocols designed to bypass this competition:
SuFEx Activation (The Stability Method): Using sulfonyl fluorides as "sleeping" electrophiles.
Pd-Catalyzed Aminosulfonylation (The Insertion Method): Using DABSO to insert
into aryl halides.
Modified Classical Coupling: Kinetic control strategies for highly reactive substrates.
Decision Matrix: Method Selection
Use the following logic flow to select the appropriate protocol for your substrate.
Figure 1: Decision tree for selecting sulfonylation protocols based on substrate availability and electronic risk factors.
Protocol A: SuFEx (Sulfur-Fluoride Exchange)
Best for: Polyfluorinated substrates, late-stage functionalization, and avoiding
side reactions.
Mechanism & Rationale:
Developed by the Sharpless lab, SuFEx utilizes sulfonyl fluorides (
) instead of chlorides. The bond is remarkably stable to reduction and hydrolysis but reacts specifically with silyl amines or amines activated by specific Lewis bases (DBU, BTMG) or Lewis acids (). This "sleeping beauty" reactivity prevents the amine from attacking the fluorinated ring () because the reaction conditions are often milder or mechanistically distinct from varying charge distributions.
Reagents
Substrate: Aryl Sulfonyl Fluoride (Commercially available or synthesized from
+ ).
Nucleophile: Primary/Secondary Amine (1.1 equiv).
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) OR
(Calcium triflimide).
Solvent: Acetonitrile (MeCN) or DCM.
Step-by-Step Procedure
Preparation: If starting from sulfonyl chloride: Dissolve
in MeCN/Water (1:1), add (2.0 equiv), and stir at RT for 2 hours. Extract with EtOAc. The resulting is stable and can be stored.
Reaction Setup: In a 1-dram vial, dissolve
(1.0 mmol) and the Amine (1.2 mmol) in anhydrous MeCN (2.0 mL).
Catalyst Addition:
Standard: Add DBU (0.2 mmol, 20 mol%).
For Sterically Hindered/Deactivated Amines: Add
(5 mol%).
Execution: Stir at Room Temperature. Monitor by LCMS.
Note: Unlike chlorides, fluorides will not hydrolyze if exposed to ambient moisture during monitoring.
Workup: Concentrate in vacuo. Load directly onto silica gel. Elute with Hexane/EtOAc.
Critical Insight: The
variant is superior for electron-deficient fluorinated benzenes as it activates the bond via Lewis acidity, avoiding the high pH of DBU that might trigger base-mediated decomposition.
Protocol B: DABSO-Mediated Aminosulfonylation
Best for: Synthesizing sulfonamides directly from Fluorinated Aryl Halides (Iodides/Bromides) without handling
is hazardous. DABSO (DABCO-bis(sulfur dioxide)) acts as a solid, bench-stable source of . Combined with Palladium catalysis, it inserts into the bond to form a sulfinate intermediate, which is oxidatively coupled with an amine in one pot.[1] This is ideal for fluorinated substrates where the parent aniline or sulfonyl chloride is unstable or unavailable.
Critical Insight: For fluorinated substrates, the oxidative step is sensitive. If the ring is highly electron-deficient, use NBS (N-Bromosuccinimide) instead of bleach to generate the intermediate sulfonyl bromide in situ, which is softer than the hypochlorite species.
Best for: When you must use a Sulfonyl Chloride and cannot use SuFEx/DABSO.
Mechanism & Rationale:
The reaction rate of Sulfonylation (
) vs. () is temperature and solvent dependent. has a higher activation energy. By operating at cryogenic temperatures with non-nucleophilic bases, we favor attack on Sulfur.
Reagents
Substrate: Fluorinated Benzenesulfonyl Chloride.
Base: 2,6-Lutidine or
(Avoid Pyridine/DMAP which can form nucleophilic adducts that attack the ring).
Solvent: DCM (anhydrous).
Step-by-Step Procedure
Dissolution: Dissolve the Amine (1.0 equiv) and 2,6-Lutidine (1.2 equiv) in DCM.
Cryogenic Step: Cool the solution to -78°C (Dry ice/Acetone).
Addition: Dissolve the Fluorinated Sulfonyl Chloride in minimal DCM and add dropwise over 20 minutes.
Reaction: Allow to warm slowly to 0°C over 2 hours. Do not heat.
Quench: Quench immediately with 0.5M HCl at 0°C.
Data Summary: Reagent Comparison
Feature
Classical ()
SuFEx ()
DABSO (Pd-Cat)
Substrate
Sulfonyl Chloride
Sulfonyl Fluoride
Aryl Halide
Stability
Low (Hydrolyzes)
High (Shelf-stable)
High (Solid reagent)
SNAr Risk
High
Low
Very Low
Atom Economy
Moderate
High
Moderate
Key Reagent
Pyridine/Et3N
DBU / Ca(NTf2)2
Pd / SO2 surrogate
Throughput
Fast
Medium
Slow (2-step 1-pot)
References
Sharpless, K. B., et al. "SuFEx Click Chemistry for Late-Stage Drug Functionalization." Angew.[3][4] Chem. Int. Ed., 2014, 53, 9430. Link
Willis, M. C., et al. "DABCO-bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis."[1] Org.[5][1][6] Lett., 2011, 13, 4876.[1] Link
Willis, M. C., et al. "One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides."[1] Synlett, 2016, 27, 101.[1] Link
Ball, N. D., et al. "Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides." Org.[5][1][6] Lett., 2018, 20, 3724. Link
MacMillan, D. W. C., et al. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines." J. Am. Chem. Soc., 2023. Link[7]
Using 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide as a scaffold in drug design
This Application Note and Protocol guide details the utility of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (referred to hereafter as AFD-Sulfonamide ) as a strategic scaffold in medicinal chemistry. Strategic Dep...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the utility of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (referred to hereafter as AFD-Sulfonamide ) as a strategic scaffold in medicinal chemistry.
Strategic Deployment of Fluorinated Sulfonamide Scaffolds
Executive Summary & Scientific Rationale
In the landscape of modern drug discovery, 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide represents a high-value "privileged structure." It is distinct from classical primary sulfonamides (often associated with promiscuous Carbonic Anhydrase inhibition) due to its tertiary N,N-dimethyl substitution .[1]
This scaffold offers three critical advantages for Lead Optimization:
Metabolic Blockade: The fluorine atom at the C2 position (ortho to the sulfonamide) blocks a common site of metabolic oxidation (CYP450 mediated), significantly extending half-life (
) compared to non-fluorinated analogs.
Electronic Tuning: The electron-withdrawing nature of the sulfonamide and fluorine modulates the pKa of the C5-amino group, making it less nucleophilic but more stable against oxidation than a standard aniline.
Solubility & Permeability: The N,N-dimethyl sulfonamide moiety acts as a lipophilic yet polar handle, improving membrane permeability (logP modulation) without the liability of an acidic proton.
Ideal for Fragment-Based Drug Design (FBDD) (Rule of 3 compliant).
H-Bond Donors
2 (Amino group)
Primary handle for derivatization.
H-Bond Acceptors
3 (Sulfonyl oxygens + F)
Critical for target engagement.
pKa (Aniline)
~3.5 - 4.0 (Estimated)
Reduced basicity reduces non-specific protein binding.
LogP
~1.2
Optimal range for oral bioavailability.
Application Workflow: From Scaffold to Lead Candidate
The following diagram illustrates the decision logic for incorporating AFD-Sulfonamide into a drug discovery campaign, specifically comparing it to the non-fluorinated analog (a key intermediate in drugs like Pazopanib).
Figure 1: Decision tree for selecting AFD-Sulfonamide to address metabolic instability in early-stage drug discovery.
Experimental Protocols
Protocol A: Quality Control & Handling
Objective: Ensure the integrity of the building block before library synthesis.
Storage:
Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is sensitive to oxidation over long periods.
Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).
Acceptance Criteria: Purity > 98% area under curve. No single impurity > 0.5%.
Protocol B: Derivatization via Amide Coupling (General Procedure)
Objective: To couple AFD-Sulfonamide with a carboxylic acid core (e.g., heteroaromatic acid) to generate a kinase inhibitor candidate.[1]
Rationale: The electron-deficient nature of the aniline (due to the ortho-F and meta-sulfonamide) makes it a weak nucleophile . Standard EDC/NHS coupling often fails. We utilize high-activity coupling agents (HATU or T3P).
Activation: In a dried reaction vial, dissolve the Carboxylic Acid Partner in anhydrous DMF (0.2 M concentration).
Add DIPEA and stir for 5 minutes at Room Temperature (RT).
Add HATU. Stir for 10 minutes to form the activated ester (color change often observed).
Addition: Add AFD-Sulfonamide in one portion.
Reaction:
Standard: Stir at RT for 4–16 hours.
Refractory Substrates: If conversion is <50% after 4 hours (monitor by LC-MS), heat to 60°C . Note: Do not exceed 80°C to avoid sulfonamide hydrolysis.
Work-up: Dilute with EtOAc, wash with Sat. NaHCO3 (2x), Water (1x), and Brine (1x).[1] Dry over Na2SO4.[2][3]
Objective: To couple AFD-Sulfonamide with an aryl halide (e.g., chloropyrimidine) for bi-aryl synthesis.[1]
Rationale: When the coupling partner is an aryl halide rather than an acid, palladium catalysis is required. The weak nucleophilicity of the aniline requires a specific ligand system (e.g., Xantphos or BrettPhos).
Loading: Add AFD-Sulfonamide, Aryl Halide, Cs2CO3, Pd2(dba)3, and Xantphos.
Solvation: Add degassed 1,4-Dioxane. Seal the vial.
Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 1 hour (microwave).
Filtration: Filter through a Celite pad to remove Pd black.
Purification: Concentrate and purify via Prep-HPLC.
Mechanism of Action & Pathway Visualization
The following diagram details the synthetic utility and the resulting biological interaction logic when using AFD-Sulfonamide to build a Kinase Inhibitor (Type II).
Figure 2: Synthetic convergence and biological interaction mapping of the final drug candidate.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[4] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1][4]
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[1] Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] [Link][1]
Scott, K. A., et al. (2009). Pyrimidines as novel, potent, and selective inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor.[1] Bioorganic & Medicinal Chemistry Letters, 19(24), 6962-6965.[1] (Context for sulfonamide-aniline kinase inhibitors). [Link][1]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1] Angewandte Chemie International Edition, 47(34), 6338–6361.[1] [Link][1]
Application Note: Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr) with Sulfonamides
Executive Summary: The Nucleophilicity Challenge Sulfonamides ( ) are ubiquitous pharmacophores in medicinal chemistry, yet their utilization as nucleophiles in reactions is historically plagued by poor reactivity. Unlik...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Nucleophilicity Challenge
Sulfonamides (
) are ubiquitous pharmacophores in medicinal chemistry, yet their utilization as nucleophiles in reactions is historically plagued by poor reactivity. Unlike amines, the nitrogen atom in a sulfonamide is electron-deficient due to the strong electron-withdrawing nature of the sulfonyl group, rendering it a weak nucleophile.
This guide details the reaction conditions required to overcome this energetic barrier . Success in N-arylation of sulfonamides via
relies on a specific "Activation-Stabilization" protocol: Activation of the sulfonamide via deprotonation and Stabilization of the Meisenheimer intermediate via electrophile design.
Mechanistic Foundation: The "Fluorine Effect"
To design an effective protocol, one must understand the causality of the reaction rate. The
mechanism proceeds via an Addition-Elimination pathway.[1][2]
Addition (Rate Determining Step): The nucleophile attacks the aromatic ring, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).
Elimination (Fast): The leaving group is expelled, restoring aromaticity.
The Critical Role of the Leaving Group
Contrary to
or reactions where bond breaking matters, in with sulfonamides, Fluorine is superior to Chlorine or Bromine .
Why? The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer complex (lowering the transition state energy of the rate-determining step).
Implication: When screening substrates, prioritize aryl fluorides over chlorides.
Critical Reaction Parameters
Base Selection: The pKa Balance
Neutral sulfonamides (
) are too weak to attack most aryl rings. They must be deprotonated to the sulfonamidate anion ().
Loading: In a microwave vial, combine Sulfonamide, Aryl Halide, and DBU in the solvent. Cap the vial.
Irradiation: Heat to 120–150°C for 10–30 minutes .
Note: Ensure the vessel is rated for the pressure generated by MeCN at these temperatures.
Workup: Dilute directly with EtOAc, wash with 1M HCl (to remove DBU), then brine.
Troubleshooting & Decision Logic
If the standard
fails, it is usually because the electrophile is not sufficiently electron-deficient. Use this logic tree to adjust conditions.
Common Pitfalls
Hydrolysis of Electrophile: If water is present, hydroxide (
) is a better nucleophile than sulfonamide. Solution: Use anhydrous solvents and keep dry.
N- vs O-Arylation: Sulfonamides are ambident nucleophiles (Attack via N or O).
almost exclusively favors N-arylation due to the thermodynamic stability of the N-S bond, but steric hindrance can shift selectivity.
Bis-Arylation: Rare for sulfonamides due to steric bulk and reduced nucleophilicity of the product, but possible with primary sulfonamides and highly reactive electrophiles. Solution: Use 1.1 equiv of sulfonamide (slight excess) rather than excess electrophile.
References
Mechanistic Insight (The Element Effect): Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Piperidine." Chem. Rev.1951, 49, 273. (Establishes F > Cl for SNAr).
Transition-Metal-Free Protocol: Liu, Z.; Larock, R. C.[4][5] "Facile N-Arylation of Amines and Sulfonamides... using o-Silylaryl Triflates and CsF." J. Org.[4][5][6][7][8] Chem.2006 , 71, 3198–3209.[4][5]
Microwave Acceleration: De Luca, L.; Giacomelli, G. "An Easy and Handy Synthesis of Sulfonamides directly from Sulfonic Acids." J. Org.[4][5] Chem.2008 , 73, 3967. (Context on microwave sulfonamide chemistry).
Solvent Effects: Terrier, F. Nucleophilic Aromatic Substitution: An Introduction. VCH Publishers, New York, 1991. (Authoritative text on solvent/base selection in SNAr).
Procedure for reducing nitro precursors to 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide
An Application Note for the Chemoselective Synthesis of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide Abstract The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformatio...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Chemoselective Synthesis of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide
Abstract
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical agents. This application note provides a detailed protocol for the chemoselective reduction of 2-fluoro-N,N-dimethyl-5-nitrobenzene-1-sulfonamide to produce 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide. The presence of a fluorine atom and a sulfonamide group necessitates a careful selection of the reducing agent to prevent undesirable side reactions such as dehalogenation or cleavage of the sulfonamide moiety. This guide offers a comparative analysis of common reduction methodologies and presents a robust, field-proven protocol using activated iron powder, which affords excellent selectivity and high yield. This document is intended for researchers, chemists, and professionals in drug development seeking a reliable and scalable method for the synthesis of functionalized anilines.
Introduction: The Challenge of Chemoselectivity
Aromatic amines are indispensable building blocks in medicinal chemistry. The target molecule, 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, incorporates three key pharmacophoric elements: a primary aniline, a fluoro substituent, and a dimethylsulfonamide group. The aniline serves as a versatile handle for further chemical modifications, while the fluorine and sulfonamide groups are often employed to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.
The primary synthetic challenge in preparing this molecule from its nitro precursor lies in achieving chemoselective reduction of the nitro group without affecting the other functional groups.[1][2] Highly energetic methods or non-selective catalysts can lead to defluorination or decomposition of the sulfonamide. Therefore, the choice of reduction protocol is paramount to the success of the synthesis.[2][3]
A Comparative Analysis of Reduction Methodologies
Several methods exist for the reduction of nitroarenes, each with distinct advantages and limitations.[4][5] The optimal choice depends on the substrate's functional group tolerance.[6]
Method
Reducing System
Advantages
Disadvantages
Chemoselectivity Profile
Catalytic Hydrogenation
H₂, Pd/C or PtO₂
High efficiency, clean reaction, simple work-up.[3][7]
Risk of dehalogenation (especially with Br, I).[2][8] Catalyst can be poisoned by sulfur compounds. Requires specialized pressure equipment.[9]
Poor to moderate. Not ideal for halogenated or sulfur-containing substrates without careful catalyst selection and optimization.[1]
Metal Hydride Reduction
LiAlH₄, NaBH₄
LiAlH₄ reduces aromatic nitro groups to azo compounds.[7][10] NaBH₄ is generally ineffective for nitro group reduction without a catalyst.[10]
Poor. Not suitable for this transformation.
Metal-Acid Reduction (SnCl₂)
SnCl₂·2H₂O, HCl/Ethanol
Mild conditions, good functional group tolerance.[7][11]
Stoichiometric amounts of tin salts are produced, leading to difficult work-ups and waste disposal issues.[12]
Good. Generally preserves halogens and other sensitive groups.[10]
Metal-Acid Reduction (Fe)
Fe, HCl/AcOH or NH₄Cl
Cost-effective, high chemoselectivity, robust and scalable.[13][14][15]
Requires stoichiometric amounts of iron, leading to a heterogeneous mixture and filtration challenges.[15]
Excellent. Widely regarded as one of the best methods for substrates with reducible halogens and other sensitive functionalities.[2][6][14]
Rationale for Selection:
For the synthesis of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, a metal-mediated reduction using iron powder is the recommended approach. The Fe/NH₄Cl system in a mixed ethanol/water solvent provides a nearly neutral pH environment that is sufficiently reactive to reduce the nitro group while preserving the C-F bond and the sulfonamide.[14][16] This method, a variation of the classic Béchamp reduction, is renowned for its exceptional functional group tolerance and reliability.[15][17]
Experimental Workflow and Protocol
The following section details the complete, step-by-step protocol for the chemoselective reduction of the nitro precursor.
General Experimental Workflow
The overall process involves the setup of the reaction, gradual addition of reagents, heating to ensure completion, and a carefully planned work-up procedure to isolate the pure product.
Caption: Experimental workflow for the reduction of the nitro precursor.
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, combine 2-fluoro-N,N-dimethyl-5-nitrobenzene-1-sulfonamide (2.48 g, 10.0 mmol), ethanol (40 mL), deionized water (10 mL), and ammonium chloride (2.67 g, 50.0 mmol).
Heating: Begin vigorous stirring and heat the mixture to a gentle reflux (internal temperature of approximately 80-85°C).
Addition of Iron: Once the mixture is refluxing, add the iron powder (2.79 g, 50.0 mmol) in 4-5 small portions over 20-30 minutes. A noticeable exotherm and an increase in the reflux rate may occur upon addition; control the rate of addition to maintain a steady reflux. The color of the mixture will change from a pale yellow suspension to a dark gray or black slurry.
Reaction Monitoring: Maintain the reaction at reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typically, the reaction is complete within 2-4 hours, as indicated by the complete consumption of the starting material.
Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute the slurry with an additional 50 mL of ethanol and filter the entire mixture through a pad of Celite® to remove the iron powder and iron oxides.[11][14][18] Wash the filter cake thoroughly with hot ethanol (3 x 20 mL) to ensure all the product is recovered.
Work-up - Extraction: Combine the filtrate and washings and concentrate the solution under reduced pressure to remove most of the ethanol. To the remaining aqueous residue, add 50 mL of ethyl acetate and 50 mL of saturated aqueous sodium chloride (brine). Transfer the mixture to a separatory funnel and shake vigorously.
Work-up - Isolation: Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 30 mL). Combine all organic extracts and wash with brine (1 x 40 mL). Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide as a solid.
Purification: The crude product is often of high purity (>95%).[14] If further purification is required, it can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Troubleshooting
Problem
Possible Cause
Solution
Incomplete Reaction
1. Insufficient heating or reaction time. 2. Inactive iron powder. 3. Inefficient stirring.
1. Ensure the internal temperature reaches reflux and extend the reaction time. 2. Use fresh, finely divided iron powder. Pre-activation with dilute HCl can sometimes help.[14] 3. Use a mechanical stirrer for larger scale reactions to ensure the iron remains suspended.
Low Yield
1. Product adsorbed onto iron salts. 2. Incomplete extraction.
1. Wash the Celite filter cake thoroughly with a hot polar solvent like ethanol or methanol. 2. Perform multiple extractions and ensure proper phase separation.
Presence of Impurities
Formation of iron-complexes or other byproducts.
Ensure the work-up filtration is performed carefully. A final purification step like column chromatography may be necessary.
Safety Precautions
Conduct the reaction in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
The addition of iron powder to the hot reaction mixture can be exothermic. Add it in portions to control the reaction rate.
Handle all solvents and reagents in accordance with standard laboratory safety procedures.
References
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
Gamble, A. B., Garner, J., Gordon, C. P., & O'Conner, S. M. J. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Retrieved from [Link]
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
Liu, Y., et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis, 347, 217–219. Retrieved from [Link]
Rasayan Journal of Chemistry. (n.d.). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]
Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. Retrieved from [Link]
Desai, D. G., Swami, S. S., & Hapase, S. B. (1999). Rapid and Inexpensive Method For Reduction of Nitroarenes To Anilines. Synthetic Communications, 29(6), 1033-1036. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
Wordpress. (n.d.). Sn2+ reduction. Retrieved from [Link]
Oreate AI Blog. (2026, January 23). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. Retrieved from [Link]
ResearchGate. (2014, May 14). Can anyone offer advice regarding reduction of nitrobenzene to aniline? Retrieved from [Link]
Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
The Journal of Organic Chemistry. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]
Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). AMINATION BY REDUCTION. Retrieved from [Link]
JoVE. (2023, April 30). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]
PMC. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]
YouTube. (2021, May 11). Reduction of Nitrobenzenes to Aromatic Amines. Retrieved from [Link]
University of East Anglia. (2012, December 15). Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters. Retrieved from [Link]
ResearchGate. (n.d.). Consumption of hydrogen in hydrogenation of nitrobenzene on Pd/C. Retrieved from [Link]
ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. Retrieved from [Link]
Journal of Chemical Technology and Metallurgy. (2018, May 18). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Retrieved from [Link]
ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]
MDPI. (2023, April 3). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Retrieved from [Link]
PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]
Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved from [Link]
Journal of Chemical Education. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]
PMC - NIH. (n.d.). 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]
Chemical Papers. (n.d.). One-Step Preparation and NMR Properties of 5-Amino-2-formylbenzenesulfonic Acid. Retrieved from [Link]
Strategic Functionalization of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide: A Guide to Advanced Coupling Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is a highly versatile and strategically important building block in modern s...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is a highly versatile and strategically important building block in modern synthetic and medicinal chemistry. Its unique constellation of three distinct functional groups—a nucleophilic primary amine, an electron-withdrawing fluoro substituent, and a potent N,N-dimethylsulfonamide directed metalation group (DMG)—offers multiple, orthogonal handles for molecular elaboration. This guide provides an in-depth exploration of key coupling reactions involving this scaffold. We move beyond simple procedural lists to explain the underlying principles and causal factors behind protocol design, empowering researchers to not only apply these methods but also to troubleshoot and adapt them for novel synthetic challenges. Detailed, field-proven protocols for Palladium-catalyzed Buchwald-Hartwig C-N coupling, sulfonamide-directed ortho-metalation (DoM) followed by Suzuki-Miyaura C-C coupling, and standard amide bond formation are presented.
The Strategic Imperative: Understanding Orthogonal Reactivity
The synthetic power of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide stems from the distinct and predictable reactivity of its functional groups. A judicious choice of reagents and conditions allows for the selective functionalization of one site while leaving the others intact, a concept known as orthogonality.
The Primary Amino Group (-NH₂): This group is the primary center of nucleophilicity. It is the logical site for forming C-N bonds through reactions like Buchwald-Hartwig amination or for creating robust amide linkages, which are ubiquitous in pharmaceutical compounds. Its basicity and nucleophilicity are moderated by the electron-withdrawing nature of the sulfonamide and fluoro substituents on the ring.
The N,N-Dimethylsulfonamide Group (-SO₂NMe₂): Beyond its role as a solubilizing and H-bond accepting moiety, the sulfonamide is a powerful directed ortho-metalation group (DMG).[1] In the presence of a strong organolithium base, it directs deprotonation specifically to the C6 position, creating a nucleophilic aryl anion. This in situ species can then be trapped with a wide range of electrophiles, enabling precise functionalization adjacent to the sulfonamide.[2][3]
The Fluoro Group (-F): The fluorine atom at the C2 position significantly influences the electronic properties of the aromatic ring. While direct C-F bond activation in cross-coupling is challenging and typically requires specialized conditions compared to heavier halogens, its strong electron-withdrawing effect can activate the ring for other transformations.[4]
Caption: Orthogonal reactive sites on the core scaffold.
Protocol I: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[5][6] This reaction is exceptionally valuable for synthesizing the diarylamine structures prevalent in many kinase inhibitors and other advanced pharmaceutical intermediates.
Causality and Experimental Design:
The choice of catalyst, ligand, and base is critical for a successful transformation.
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ is often used, which is reduced in situ to the active Pd(0) species.[5]
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential. They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to form the C-N bond.[7] The ligand's steric bulk helps prevent the formation of undesired side products.
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required. Its primary role is to deprotonate the amine nucleophile, forming the palladium-amido complex that is crucial for the catalytic cycle.[8] Weaker bases may be employed to minimize side reactions like hydrodehalogenation of the aryl halide partner, especially if it is electron-deficient.[9]
Atmosphere: The catalytic cycle involves electron-rich, low-valent Pd(0) species that are highly sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere (Nitrogen or Argon) throughout the setup and reaction is non-negotiable to prevent catalyst deactivation.
Detailed Step-by-Step Protocol
Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (1.0 eq.), the desired aryl bromide (1.1 eq.), and the selected phosphine ligand (see table).
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to thoroughly remove oxygen.
Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst and the base (e.g., sodium t-butoxide).
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe. The reaction mixture should be stirred vigorously.
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C).
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.
Extraction: Wash the organic layer with water, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Recommended Conditions for Buchwald-Hartwig Amination
Parameter
Condition A (General)
Condition B (For Challenging Substrates)
Palladium Precatalyst
Pd(OAc)₂ (2 mol%)
Pd₂(dba)₃ (1.5 mol%)
Ligand
XPhos (4 mol%)
RuPhos (4.5 mol%)
Base
NaOt-Bu (1.4 eq.)
Cs₂CO₃ (2.0 eq.)
Solvent
Toluene
1,4-Dioxane
Temperature
100 °C
110 °C
Notes
A robust starting point for many aryl bromides.
Cesium carbonate is a milder base, useful if the substrate is base-sensitive.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol II: DoM-Suzuki One-Pot C-C Coupling
This powerful sequence leverages the sulfonamide's directing ability to achieve C-C bond formation at the otherwise unreactive C6 position.[10] The process involves two key steps performed sequentially in the same vessel: (1) Directed ortho-Metalation (DoM) and borylation, followed by (2) a Suzuki-Miyaura cross-coupling.[3]
Causality and Experimental Design:
Lithiation: The first step requires a strong, non-nucleophilic base like sec-butyllithium (s-BuLi) to deprotonate the C6 position. This step is highly sensitive to moisture and air and must be conducted at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium species. Anhydrous THF is the solvent of choice.
Borylation: The resulting aryl anion is trapped with an electrophilic boron source, typically 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin), to form a stable boronate ester in situ.
Suzuki Coupling: Without isolation, the reaction mixture is then subjected to standard Suzuki coupling conditions.[11][12] A palladium catalyst (e.g., Pd(PPh₃)₄), a base (aqueous K₂CO₃), and an aryl halide are added. The reaction is then heated to drive the cross-coupling, forming the new biaryl bond. The one-pot nature of this protocol is highly efficient, avoiding a separate purification step for the often sensitive boronate ester intermediate.
Detailed Step-by-Step Protocol
Reactor Setup & Lithiation:
Add 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (1.0 eq.) to an oven-dried, three-neck flask under argon.
Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add s-BuLi (1.1 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
Stir the resulting solution at -78 °C for 1 hour.
Borylation:
Add i-PrOBPin (1.2 eq.) dropwise to the reaction mixture at -78 °C.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2 hours.
Suzuki Coupling:
To the same flask, add the aryl halide (1.2 eq.), Pd(PPh₃)₄ (5 mol%), and a 2M aqueous solution of K₂CO₃ (3.0 eq.).
Fit the flask with a reflux condenser and heat the biphasic mixture to 80 °C with vigorous stirring.
Monitoring & Work-up:
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
Dilute with ethyl acetate and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude biaryl product via flash column chromatography.
Table 2: Key Reagents for DoM-Suzuki Protocol
Step
Reagent
Typical Amount
Purpose
Metalation
sec-Butyllithium (s-BuLi)
1.1 eq.
Deprotonation at C6
Borylation
i-PrOBPin
1.2 eq.
Traps aryl anion to form boronate ester
Coupling
Aryl Bromide/Iodide
1.2 eq.
C-C bond coupling partner
Catalyst
Pd(PPh₃)₄
5 mol%
Catalyzes the Suzuki reaction
Base
K₂CO₃ (2M aq.)
3.0 eq.
Activates boronate ester for transmetalation
Solvent
THF (anhydrous)
-
For lithiation and borylation steps
Protocol III: Amide Bond Formation
Creating an amide linkage from the primary amine is one of the most fundamental and crucial reactions in drug development. The use of modern coupling reagents allows this transformation to proceed under mild conditions with high efficiency and minimal side products.
Causality and Experimental Design:
Carboxylic Acid Activation: The reaction does not proceed by simply mixing the amine and carboxylic acid. A coupling reagent is required to activate the carboxylic acid, converting its hydroxyl group into a better leaving group. Reagents like HBTU or HATU form highly reactive activated esters in situ.[13]
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is added to neutralize the acidic species formed during the reaction and to ensure the primary amine remains in its free, nucleophilic state.
Solvent: Anhydrous polar aprotic solvents like DMF or CH₂Cl₂ are typically used to ensure all reagents remain in solution.
Detailed Step-by-Step Protocol
Reagent Solution: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), the chosen coupling reagent (e.g., HBTU, 1.1 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.5 eq.) in anhydrous DMF. Stir at room temperature for 15 minutes to pre-activate the acid.
Amine Addition: Add a solution of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (1.0 eq.) in a minimal amount of DMF to the activated acid mixture.
Reaction: Stir the reaction at room temperature.
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
Work-up: Pour the reaction mixture into water to precipitate the product and dissolve the DMF-soluble byproducts.
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
Purification: Combine the organic layers, wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
Water-soluble byproducts are easily removed by aqueous work-up.
Safety and Handling
While specific toxicological data for 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is limited, it should be handled with standard laboratory precautions for novel chemical entities. Based on related structures, it is prudent to assume the compound is harmful if swallowed or inhaled and may cause skin and eye irritation.
Always handle in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Organolithium reagents are pyrophoric and must be handled under a strict inert atmosphere by trained personnel.
Palladium catalysts are toxic and should be handled with care.
References
Palladium-Catalyzed Arylation of Fluoroalkylamines.
Directed ortho-metalation-cross-coupling strategies. One-pot Suzuki reaction to biaryl and heterobiaryl sulfonamides.PubMed.
Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins.PubMed.
Metalated Sulfonamides and Their Synthetic Applications.
Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides.
Technical Support Center: 3-Chloro-4-fluoroaniline Reactions & Dehalogen
Troubleshooting side reactions in 4-(3-Chloro-4-fluorophenyl)aniline synthesis.Benchchem.
Storage and stability conditions for dimethyl sulfonamide derivatives
Application Note: Storage and Stability Protocols for Dimethyl Sulfonamide Derivatives Abstract & Scope Dimethyl sulfonamide derivatives (characterized by the moiety) represent a critical class of pharmacophores and synt...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Storage and Stability Protocols for Dimethyl Sulfonamide Derivatives
Abstract & Scope
Dimethyl sulfonamide derivatives (characterized by the
moiety) represent a critical class of pharmacophores and synthetic intermediates in drug discovery. Unlike primary sulfonamides, the N,N-dimethyl substitution eliminates the acidic N-H proton, significantly altering solubility profiles, lipophilicity, and hydrolytic stability. While generally robust, these derivatives exhibit specific vulnerabilities to photolytic cleavage and radical-mediated oxidation. This guide provides a definitive protocol for the storage, handling, and stability assessment of these compounds, compliant with ICH Q1A (R2) guidelines.
Chemical Basis of Stability
To design effective storage protocols, one must understand the molecular mechanisms governing degradation.
Hydrolytic Stability (High)
The N,N-dimethylsulfonamide bond is remarkably resistant to hydrolysis compared to carboxamides or primary sulfonamides. The steric bulk of the two methyl groups and the lack of an acidic proton prevent the formation of the sulfonamide anion, a species often implicated in pH-dependent degradation pathways.
Mechanism: Resistance to nucleophilic attack at the sulfur atom under neutral and mild acidic/basic conditions.
Exception: Prolonged exposure to concentrated strong acids (e.g., HI, HBr) at elevated temperatures can cleave the S-N bond, a method historically used for deprotection.
Photolytic Vulnerability (Moderate to High)
The primary stability risk for sulfonamide derivatives is photodegradation. The
bond has a dissociation energy that can be accessible via UV absorption, particularly if the -group is an aromatic system that acts as a chromophore.
Mechanism: Homolytic cleavage of the S-N bond upon UV excitation, leading to the formation of sulfonyl radicals (
) and dimethylaminyl radicals ().
Outcome: Desulfonation, extrusion of
, and rearrangement products.
Oxidative Stability
The sulfonamide sulfur is already in a high oxidation state (+6), rendering it resistant to further oxidation. However, the N-methyl groups are susceptible to radical-mediated oxidative demethylation (similar to metabolic degradation by CYP450), particularly in solution over long periods.
Visualization: Degradation Pathways
The following diagram outlines the critical degradation nodes for dimethyl sulfonamide derivatives.
Figure 1: Mechanistic degradation pathways for dimethyl sulfonamide derivatives. Photolysis is the primary environmental risk.
Storage Protocols
Solid State Storage
Temperature: Store at 2°C to 8°C (Refrigerated) for short-term (<1 year) and -20°C for long-term (>1 year).
Container: Amber glass vials (Type I borosilicate) with Teflon-lined screw caps to prevent UV exposure and moisture ingress.
Atmosphere: Flush headspace with Argon or Nitrogen. While not strictly oxygen-sensitive, this prevents moisture-mediated physical changes (caking).
Solution Storage (DMSO)
Researchers often store libraries in DMSO.
Solvent: Anhydrous DMSO (Water content <0.1%).
Temperature: Store at Room Temperature (20-25°C) if used frequently to avoid freeze-thaw cycles. For long-term archiving, store at -20°C or -80°C .
Freeze-Thaw Limit: Maximum 5 cycles. Repeated cycling introduces water via condensation, which can precipitate the compound or accelerate degradation.
Precipitation Risk: Dimethyl sulfonamides are lipophilic. Ensure concentration does not exceed solubility limits at low temperatures to prevent "crashing out."
Stability Testing Protocol (ICH Q1A/Q1B Aligned)
This protocol defines the stress testing required to validate the stability profile of a new dimethyl sulfonamide derivative.
Stress Testing (Forced Degradation)
Perform these tests on the drug substance to identify degradation products.
Stress Condition
Protocol Details
Target Degradation
Photostability
Exposure to 1.2 million lux hours (Vis) + 200 W·h/m² (UV) per ICH Q1B.
5–20% degradation. If <5%, compound is photostable.
Key Attributes to Monitor: Appearance, Assay (HPLC), Impurities (LC-MS), Water Content (Karl Fischer).
Analytical Methodology
HPLC Method for Stability Indication:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at
(typically 254 nm) and MS (ESI+).
rationale: The gradient ensures separation of the polar hydrolytic byproducts (sulfonic acids) from the lipophilic parent dimethyl sulfonamide.
Decision Tree: Storage Workflow
Figure 2: Operational workflow for the storage of dimethyl sulfonamide derivatives.
References
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2] (2003).[3][4][5] Retrieved from [Link]
International Conference on Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. (1996). Retrieved from [Link]
Kozikowski, B. A., et al. (2003).[4] "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening, 8(2), 205-209.[4] Retrieved from [Link]
Periša, M., et al. (2013). "Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts." Environmental Science and Pollution Research, 20(12), 8934-8946. Retrieved from [Link]
PubChem. N,N-Dimethylsulfonamide Compound Summary. National Library of Medicine. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide
Introduction for the Modern Researcher Welcome to the technical support center for the synthesis of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, chemists, and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction for the Modern Researcher
Welcome to the technical support center for the synthesis of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic route to this valuable intermediate. The presence of a halogen (fluorine) ortho to a reducible nitro group presents a significant chemoselectivity challenge, often leading to undesired dehalogenation and reduced yields.
This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanics, offering field-proven troubleshooting strategies and detailed, validated methodologies. Our goal is to empower you to not only replicate this synthesis but to intelligently adapt it to your specific laboratory conditions and scale requirements.
Overall Synthetic Pathway
The most common and reliable synthesis of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is a three-step process starting from 1-fluoro-4-nitrobenzene. This pathway is designed to first install the sulfonamide group and then perform the critical reduction of the nitro group while preserving the fluorine substituent.
Caption: Troubleshooting decision tree for the nitro group reduction step.
Comparison of Common Reduction Methods
Method
Reagents
Typical Yield
Pros
Cons
Catalytic Hydrogenation
H₂, Pd/C
< 50%
Fast, catalyst is easily removed.
High risk of dehalogenation (loss of fluorine). [1][2]Not recommended for this substrate.
Workup requires careful filtration to remove iron salts.
Metal/Acid Reduction (Tin)
SnCl₂·2H₂O, HCl
85-95%
Highly effective and generally chemoselective. [3][4]
Tin byproducts can be toxic and sometimes difficult to remove completely. [4]
Transfer Hydrogenation
HCOONH₄, Pd/C
Variable
Avoids use of high-pressure H₂ gas.
Can still cause dehalogenation depending on conditions and catalyst loading. [5]
Part 3: Validated Experimental Protocols
The following protocols are optimized for high yield and purity on a laboratory scale.
Protocol 1: Synthesis of 2-Fluoro-N,N-dimethyl-5-nitrobenzenesulfonamide (Intermediate)
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.0 eq). Dissolve it in a suitable anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 5-10 mL per gram of sulfonyl chloride).
Cooling: Cool the solution to 0 °C in an ice-water bath.
Reagent Addition: Slowly add triethylamine (1.5 eq) to the cooled solution, followed by the dropwise addition of a 40% aqueous solution of dimethylamine (1.2 eq). Maintain the internal temperature below 10 °C during the addition.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC (Thin Layer Chromatography), observing the disappearance of the starting sulfonyl chloride.
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product, typically a yellow solid, can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography if necessary.
Protocol 2: Chemoselective Reduction to 5-Amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (Final Product)
This protocol utilizes the highly reliable and selective Iron/Ammonium Chloride system.
[1]
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the 2-fluoro-N,N-dimethyl-5-nitrobenzenesulfonamide (1.0 eq), ethanol (10 mL/g), and water (2.5 mL/g).
Reagent Addition: To this solution, add iron powder (3-5 eq) and ammonium chloride (3-5 eq).
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously. The reaction is often exothermic and the color will change from yellow to colorless as the reaction proceeds. Monitor the disappearance of the starting material by TLC (typically 1-3 hours).
Work-up & Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a pad of Celite to remove the iron salts, washing the Celite pad thoroughly with hot ethanol.
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be extracted with ethyl acetate (3x).
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The final product can be further purified by recrystallization from isopropanol/water to give a high-purity, crystalline solid.
[6]
References
BenchChem. (2025).
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
King, J. F., & Lee, T. W. S. (1969). Preparation of sulfonamides from N-silylamines. Journal of the American Chemical Society, 91(23), 6524–6525.
Wang, X., et al. (2021). S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. RSC Publishing.
US Patent US2777844A. (1957). Sulfonamide purification process.
Wong-Wah-Chung, P., et al. (2002). One-Step Preparation and NMR Properties of 5-Amino-2-formylbenzenesulfonic Acid. Chemical Papers, 56(4), 249-253.
BenchChem. (n.d.). Physical and chemical characteristics of 5-Amino-n,2-dimethylbenzenesulfonamide.
BenchChem. (2025).
ResearchGate. (2025).
BenchChem. (2025). Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine.
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
The Organic Chemistry Tutor. (2019, January 3). reduction of nitro groups to anilines. YouTube.
Robertson, R. E., & Laughton, P. M. (1957). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327.
Zhang, Y., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect, 7(32), e202202359.
Nanomaterials Chemistry. (2024). Preparation of Aromatic Sulfonamides in the Presence of Reducing Agent Na2S2O3 and Magnetic Catalyst MNPs.
Wikipedia. (n.d.). Reduction of nitro compounds.
ResearchGate. (n.d.). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group.
Ye, W., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 599-603.
ResearchGate. (2014, April 20). How do you selectively reduce the nitro group?.
PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitrobenzaldehyde.
Ma, X. J., et al. (2009). 5-Amino-2-methylbenzenesulfonamide.
CN Patent CN107805212B. (2018). Preparation method of 2-methyl-5-aminobenzenesulfonamide.
Serna, A., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants, 10(8), 1283.
ChemicalBook. (2025, October 25).
Jelier, B. J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
Technical Support Center: Solubility of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, particularly...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, particularly in Dimethyl Sulfoxide (DMSO). The following sections provide a structured approach, from quick-reference FAQs to in-depth troubleshooting protocols, to ensure the successful preparation of your solutions and the reliability of your experimental data.
Introduction: The Sulfonamide Solubility Challenge
5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide belongs to the sulfonamide class of compounds. While structurally diverse, many sulfonamides exhibit limited solubility in aqueous solutions and can present challenges even in powerful organic solvents like DMSO.[1] Issues such as incomplete dissolution, formation of micro-particulates, or precipitation upon storage can compromise the accuracy of downstream applications. This guide provides the scientific rationale and practical steps to overcome these common hurdles.
Part 1: Frequently Asked Questions (FAQs)
Q1: My 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide powder is not dissolving in DMSO at room temperature. What should I do first?
A1: The first and most common step is to introduce energy into the system to facilitate dissolution. Gentle warming of the solution in a water bath to 30-40°C can significantly increase solubility.[2] This should be combined with mechanical agitation, such as vigorous vortexing or placing the vial in a bath sonicator for 5-15 minutes. Sonication is particularly effective at breaking up small, stubborn aggregates.[3]
Q2: I dissolved the compound with warming, but it precipitated after cooling down or upon addition to my aqueous assay buffer. Why is this happening?
A2: This is a classic sign of creating a supersaturated solution. While heating increases the amount of solute that can be dissolved, this state can be unstable at lower temperatures. When the solution cools, the solubility limit decreases, and the excess compound "crashes out" of the solution.[2] Similarly, adding a DMSO stock to an aqueous buffer drastically changes the solvent environment, often causing poorly water-soluble compounds to precipitate.[4]
Q3: What is the maximum concentration of this compound I can realistically achieve in DMSO?
A3: The maximum concentration is dictated by the compound's intrinsic solubility, which may not always be published. While datasheets may provide some information, it is often best to perform a simple solubility test in your lab.[5] Start by dissolving a small, known mass of the compound in a minimal volume of DMSO and incrementally add more solvent until it fully dissolves. This will give you a practical, working solubility limit for your specific lot of compound and solvent.
Q4: Can the quality of my DMSO affect the solubility of the compound?
A4: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] The presence of even small amounts of water can act as an "anti-solvent" and dramatically reduce the solubility of many hydrophobic organic compounds.[2] It is critical to use anhydrous (water-free), high-purity DMSO from a freshly opened bottle or one that has been stored properly with desiccant.[3]
Q5: What is the maximum percentage of DMSO my cell-based assay can tolerate?
A5: This is highly dependent on the specific cell line. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects, while some robust lines may tolerate up to 1%.[7] It is imperative to run a vehicle control (media with the same final concentration of DMSO) to ensure that any observed effects are from your compound and not the solvent.[7]
Part 2: In-Depth Troubleshooting Guide
When initial attempts fail, a systematic approach is necessary to diagnose and solve the solubility issue.
Troubleshooting Workflow: From Powder to Clear Solution
The following diagram outlines a logical workflow to follow when you encounter dissolution problems.
Caption: A logical workflow for troubleshooting dissolution issues.
Protocol 1: Standard Dissolution Method
This protocol should be the first-line approach for preparing a stock solution.
Preparation: Allow the vial of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide and a sealed container of anhydrous DMSO to equilibrate to room temperature.
Calculation: Determine the volume of DMSO required to achieve your target concentration. It is often better to start with a slightly lower concentration than the theoretical maximum.[5]
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO directly to the vial containing the pre-weighed compound.
Mechanical Agitation: Securely cap the vial and vortex vigorously for 1-2 minutes.
Visual Inspection: Carefully inspect the solution against a light source. If any particulates or cloudiness remain, proceed to Protocol 2.
Storage: If the solution is clear and intended for later use, it should be stored in tightly sealed, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][8]
Protocol 2: Enhanced Dissolution Using Heat and Sonication
Apply this protocol if the standard method is insufficient.
Initial Steps: Follow steps 1-4 from Protocol 1.
Heating: Place the securely capped vial into a water bath set to 30-40°C for 10-15 minutes. Intermittently remove the vial and vortex for 30 seconds. Caution: Always check the compound's datasheet for thermal stability. Avoid excessive heat which can degrade the compound.[3]
Sonication: If particulates persist, place the vial in a bath sonicator for 10-15 minutes. The high-frequency energy helps to break apart solute aggregates. Ensure the water in the sonicator does not become excessively warm.
Final Inspection: Allow the solution to return to room temperature and perform a final visual inspection to ensure it is clear and free of particulates.
Data Summary: Intervention Methods for Solubility
Method
Key Parameter
Rationale
Best Practices & Cautions
Vortexing
1-3 minutes
Increases local solvent exchange at the solute surface.
Ensure the vial is securely capped to prevent leakage.
Warming
30-40°C
Increases kinetic energy, overcoming the energy barrier for dissolution.
Use a calibrated water bath. Avoid hot plates which cause uneven heating. Verify compound thermal stability.[3]
Sonication
10-15 minutes
High-frequency sound waves create cavitation, providing localized energy to break up aggregates.
Use a bath sonicator to prevent overheating. Monitor the temperature of the sonicator bath.
The Co-Solvent Strategy
If a sufficiently high concentration cannot be achieved in 100% DMSO, or if precipitation occurs upon dilution into aqueous media, a co-solvent may be necessary.
Caption: Decision workflow for selecting and testing a co-solvent.
When using a co-solvent, it is critical to prepare your vehicle control with the exact same DMSO/co-solvent mixture to properly account for any effects from the solvent system itself.
References
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]
ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?. [Link]
Ovid. Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. [Link]
PMC (PubMed Central). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. [Link]
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]
Academia.edu. Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. [Link]
PubMed. (2019, October 30). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. [Link]
SciELO. Thermodynamic study of the solubility of some sulfonamides in cyclohexane. [Link]
Technical Support Center: Chlorosulfonation of 4-Fluoroaniline Derivatives
Current Status: Operational Subject: Optimization, Troubleshooting, and Safety Protocols for Electrophilic Chlorosulfonation Audience: Medicinal Chemists, Process Engineers Executive Summary The chlorosulfonation of 4-fl...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Subject: Optimization, Troubleshooting, and Safety Protocols for Electrophilic Chlorosulfonation
Audience: Medicinal Chemists, Process Engineers
Executive Summary
The chlorosulfonation of 4-fluoroaniline derivatives is a deceptive reaction. While theoretically a simple Electrophilic Aromatic Substitution (
), it presents three distinct failure modes in the laboratory: "Brick" formation (salt precipitation), Regiochemical scrambling (due to protonation changes), and Hydrolytic decomposition during isolation.
This guide moves beyond standard textbook procedures to address the specific hydrodynamic and thermodynamic challenges of sulfonating electron-rich, fluorinated aromatics.
Module 1: Reagent Engineering & Stoichiometry
The Core Challenge: Balancing viscosity against reactivity.
Direct reaction of 4-fluoroaniline with chlorosulfonic acid (
) generates the amine-acid salt immediately. This salt is often insoluble in the neat acid, creating a "brick" that stops stirring and leads to local overheating (charring).
FAQ: Reagent Ratios & Additives
Q: Should I use chlorosulfonic acid alone or add thionyl chloride (
)?A: Use a hybrid approach. Chlorosulfonic acid acts as both solvent and reagent, but it is poor at driving the reaction to completion (conversion of to ).
Protocol Recommendation: Use 5.0 - 8.0 equivalents of
to maintain stirrability of the salt slurry.
The "Kicker": Add 1.5 - 2.0 equivalents of thionyl chloride (
) after the initial sulfonation phase. This converts the intermediate sulfonic acid to the sulfonyl chloride and scavenges water produced during the reaction, shifting the equilibrium forward.
Q: Can I use a solvent to prevent the "brick" formation?A: Generally, no. Most standard solvents (DCM, THF) react with
.
Exception: If the slurry is impossible to stir, use 1,2-dichloroethane (DCE) or chloroform as a diluent, but this requires higher temperatures to achieve the same rate.
Pro-Tip: Add the amine solid to the acid liquid (slowly). Doing the reverse (acid to amine) creates an immediate exotherm and a hard salt cake at the bottom of the flask.
Module 2: Thermodynamic Management (The Protocol)
The Core Challenge: Regiocontrol.
Free Base:
is ortho/para directing.
Salt (
): Meta directing.
In excess acid, you are sulfonating the salt. For 4-fluoroaniline, the directs meta (position 3) and the Fluorine directs ortho (position 3). They cooperate.
Heat slowly to 80-100°C (or 120°C for stubborn substrates).
Hold for 2 hours. The slurry should thin out as the sulfonic acid forms and dissolves.
Checkpoint: If the mixture remains thick, add
(2.0 equiv) dropwise at 50°C, then ramp to 80°C.
Step 3: The Conversion (Chlorination)
Cool to 60°C .
Add
(if not added in Step 2) dropwise. Gas evolution () will be vigorous.
Stir for 1-2 hours.
Module 3: Visualization of Reaction Logic
The following diagram illustrates the critical decision nodes in the workflow to avoid side-product formation.
Figure 1: Decision logic for managing viscosity and thermal ramps during chlorosulfonation.
Module 4: Workup & Isolation (The "Yield Killer")
The Core Challenge: Hydrolysis.[3][4]
Sulfonyl chlorides are moisture sensitive. The moment you quench the excess acid with water, you create a race condition between precipitation (product isolation) and hydrolysis (product destruction).
Troubleshooting Guide: The "Oiling Out" Phenomenon
Issue: Upon pouring the reaction mixture onto ice, the product forms a sticky, gummy oil instead of a filterable solid.
Cause: The product melting point is depressed by impurities (sulfonic acid) or the temperature is too high during quench.
Solution:
The "Drowning" Technique: Do not pour water into the acid. Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.
Solvent Assist: If it oils out, add a small amount of DCM (Dichloromethane) or EtOAc to dissolve the oil, separate the organic layer immediately, and wash with cold brine.
Temperature Limit: Keep the quench mass below 5°C . Above this, hydrolysis rates accelerate exponentially.
Data: Impact of Quench Conditions on Yield
Quench Method
Temperature
Hydrolysis Risk
Physical State
Typical Yield
Reverse Addition (Water to Acid)
>80°C (Violent)
Extreme
Decomposed Tar
< 10%
Standard Drowning (Acid to Ice)
< 5°C
Low
Solid Precipitate
75-85%
Slow Warm Drowning
20-30°C
Moderate
Sticky Oil
40-60%
Module 5: Impurity Profiling (Sulfones)
The Core Challenge: Diaryl Sulfone Formation (
).[3]
This occurs when the highly reactive sulfonyl cation attacks a second molecule of 4-fluoroaniline instead of a chloride ion.
Mechanistic Pathway & Mitigation
Figure 2: Kinetic competition between product formation and sulfone dimerization.
Troubleshooting Sulfones:
Symptom: High melting point impurity, insoluble in ether/hexane.
Root Cause: "Starved" reaction. Not enough
relative to substrate.
Fix: Ensure at least 5 equivalents of chlorosulfonic acid. The dilution effect prevents the
species from encountering unreacted .
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for chlorosulfonation and handling of chlorosulfonic acid).
Organic Syntheses. "Benzenesulfonyl Chloride". Org.[5][6][7] Synth.1921 , 1,[8] 21. (Foundational method for handling exotherms and ice quenches).
Vertex AI Search Results. "Process for the preparation of sulfonic acid chlorides". US Patent 4,166,070. (Industrial optimization using thionyl chloride additives).
BenchChem Technical Guides. "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis". (Troubleshooting hydrolysis and sulfone formation).
MDPI Processes. "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides". Processes2023 . (Modern flow chemistry adaptations and safety data).
Technical Support Center: Preventing Regioisomer Formation in Sulfonamide Synthesis
Current Status: Online Support Tier: Level 3 (Senior Scientist / R&D) Topic: Regiocontrol in Sulfonamide Construction Ticket ID: REGIO-SO2NH-2025 Executive Summary: The Regioisomer Trap Regioisomer formation in sulfonami...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online
Support Tier: Level 3 (Senior Scientist / R&D)
Topic: Regiocontrol in Sulfonamide Construction
Ticket ID: REGIO-SO2NH-2025
Executive Summary: The Regioisomer Trap
Regioisomer formation in sulfonamide synthesis is rarely a random event; it is a deterministic outcome of competing nucleophilicities, reversible thermodynamics, and steric gating. In drug development, a 5% regioisomeric impurity can derail a GMP campaign. This guide moves beyond basic "add and stir" chemistry to the mechanistic levers—pKa modulation, kinetic vs. thermodynamic control, and catalytic orthogonality—that guarantee the correct isomer.
Module 1: The Precursor Trap (Sulfonyl Chlorides)
User Query: I am synthesizing a sulfonyl chloride via chlorosulfonation of a substituted benzene. I am getting a 60:40 mixture of para/ortho isomers. How do I shift this to >95:5 para?
Root Cause Analysis
Direct chlorosulfonation (electrophilic aromatic substitution) is governed by the directing effects of existing substituents. While steric bulk favors para, the high reactivity of chlorosulfonic acid (
) often leads to "erosion of selectivity" due to high temperatures or lack of steric control. Furthermore, sulfonation is reversible; the ortho isomer is often the kinetic product, while para is thermodynamic.
Troubleshooting & Protocols
Q1: Can I force para-selectivity using temperature control?A: Yes, but only partially. Lower temperatures (
C) favor the kinetic product (often ortho if coordination occurs, or para if sterics dominate), while higher temperatures favor the thermodynamic product (para). However, a more robust solution is to block the ortho position or switch to an indirect method that bypasses EAS rules entirely.
Q2: What is the "Self-Validating" alternative to direct chlorosulfonation?A: The Diazonium Displacement Method (Sandmeyer-type) . If you can access the para-aniline (which is commercially abundant and pure), you can convert it to the sulfonyl chloride with 100% regiocontrol, as the position is fixed by the starting material.
Workup: Pour into ice water. The sulfonyl chloride precipitates.
Validation:
NMR should show a single regioisomer matching the starting aniline pattern.
Module 2: The Nucleophile Trap (Heterocycles & Bis-Sulfonylation)
User Query: I am reacting 2-aminopyridine with a sulfonyl chloride. I see two spots on TLC. Is it the ring-N (endo) or exocyclic-N (exo) product? Also, how do I stop the reaction at the mono-sulfonamide stage?
Root Cause Analysis
Ambident Nucleophiles: 2-Aminopyridine has two nucleophilic sites: the ring nitrogen (N1) and the exocyclic amine (
). Under neutral conditions, N1 is often more nucleophilic, leading to a sulfonimide (endo) which may rearrange or hydrolyze.
Bis-Sulfonylation: The product (
) is often more acidic than the starting amine. In the presence of excess base, it deprotonates to form a sulfonamide anion (), which is a potent nucleophile that attacks a second equivalent of sulfonyl chloride.[1]
Troubleshooting & Protocols
Q3: How do I ensure exclusive Exocyclic-N sulfonylation for aminopyridines?A: You must invert the relative nucleophilicity.
Method A (Standard): Use Pyridine as the solvent. It acts as a base and creates a complex with the sulfonyl chloride (
), which is a "softer" electrophile, favoring the exocyclic attack.
Method B (Anion Control): Use NaH (Sodium Hydride) in DMF. This deprotonates the exocyclic
first (pKa ~23 vs ring pKa ~5), creating a hard anion that reacts exclusively at the exocyclic position.
Q4: How do I prevent Bis-sulfonylation?A:
Stoichiometry: strictly 1:1 or 0.9:1 (sulfonyl chloride:amine).
Order of Addition: Add Sulfonyl Chloride slowly to the Amine (High dilution of electrophile).
Solvent Switch: Use Microwave/Solvent-Free conditions or aqueous conditions (Schotten-Baumann) where the sulfonamide anion is solvated/stabilized and less reactive toward a second attack.
Protocol 2.1: Regioselective Sulfonylation of 2-Aminopyridine
Target: Exocyclic Sulfonamide
Preparation: Dissolve 2-aminopyridine (1.0 equiv) in anhydrous Pyridine (5-10 volumes).
Addition: Cool to 0°C. Add Sulfonyl Chloride (1.05 equiv) portion-wise over 30 minutes.
Critical: Do not add all at once. High local concentration favors bis-sulfonylation.
Reaction: Warm to RT and stir for 4-12 hours.
Checkpoint: TLC should show consumption of starting material. If a non-polar "upper spot" appears, it is likely the bis-sulfonamide.
Hydrolysis (The Fix): If bis-sulfonylation occurs, treat the crude mixture with NaOH/MeOH at reflux for 30 mins. The second sulfonyl group is labile and will cleave, returning the mono-sulfonamide.
Module 3: The Coupling Trap (Palladium Catalysis)
User Query: My amine is electron-deficient and sterically hindered. Standard nucleophilic substitution fails or gives the wrong isomer. What now?
Root Cause Analysis
Standard sulfonamide synthesis relies on
-type attack. If the amine is weak (e.g., nitro-aniline) or hindered, the reaction fails. If the substrate has other nucleophiles (OH, SH), chemoselectivity is lost.
Solution: Buchwald-Hartwig Sulfonamidation
Switch the polarity. Instead of
, use Aryl Halide + Primary Sulfonamide . This Palladium-catalyzed coupling is completely regioselective for the halogen position.
Protocol 3.1: Pd-Catalyzed Cross-Coupling
Target: Secondary Sulfonamide from Aryl Halide
Component
Reagent/Condition
Role
Substrate
Aryl Bromide/Iodide (1.0 eq)
Electrophile (defines regiochemistry)
Nucleophile
Primary Sulfonamide () (1.2 eq)
Coupling partner
Catalyst
(2 mol%)
Palladium source
Ligand
t-BuXPhos (8 mol%)
Bulky ligand ensures reductive elimination
Base
(2.0 eq)
Mild base, compatible with functional groups
Solvent
t-Amyl Alcohol or Dioxane
High boiling, polar aprotic
Step-by-Step:
Charge a vial with Aryl Bromide, Sulfonamide, Base, Pd source, and Ligand.
Evacuate and backfill with Argon (3x). Oxygen kills the catalyst.
Dry all glassware.[3] Use anhydrous DCM.[1] Add a scavenger like if compatible.
References
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2018. 4[1][2][3][5][6][7][8][9][10]
A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. Journal of Organic Chemistry, 2011.[11] 11[1][2][5][6][7][8][10]
Technical Support Center: Sulfonylation of Primary Amines. BenchChem Technical Guides, 2025. 1[1][2][5][6][7][8][10]
Regioselective Syntheses of Functionalized 2-Aminopyridines. ResearchGate, 2025. 12[1][2][3][5][6][7][8][9][10]
Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support, 2025. 3[1][2][5][6][7][8][10]
Purification of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide by recrystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 5-amino-2-fluoro-N,N-dimethylbenzene-1-s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide .
This molecule presents a unique crystallization profile due to three competing functional groups:
The 5-Amino Group: Primary aromatic amines are electron-rich and highly susceptible to auto-oxidation, which often introduces dark, colored impurities into the crude mixture[1].
The 2-Fluoro Substituent: The highly electronegative fluorine atom exerts a strong inductive (-I) effect, altering the dipole moment of the benzene ring and generally increasing solubility in moderately polar organic solvents compared to unfluorinated analogs[2].
The N,N-Dimethylsulfonamide Group: Unlike primary sulfonamides (-SO₂NH₂) that act as strong hydrogen-bond donors and acceptors, the N,N-dimethylation eliminates hydrogen-bond donating capacity. This significantly lowers the melting point and shifts the solubility profile away from strictly aqueous/alcoholic systems toward aprotic solvents like ethyl acetate[3][4].
Below is a comprehensive troubleshooting guide, solvent selection matrix, and self-validating protocol to ensure high-yield, high-purity crystallization.
Part 1: Solvent Selection Matrix
Selecting the correct solvent is a thermodynamic balancing act. You must solvate the non-polar fluorobenzene ring while accommodating the polar sulfonamide moiety[3].
Solvent System
Polarity Profile
Application for this Compound
Known Limitations
Ethyl Acetate / Hexane
Intermediate / Low
Optimal. Excellent for N,N-dimethyl sulfonamides due to the lack of H-bond donors[5].
Requires precise dropwise addition of the hexane anti-solvent to avoid precipitating an amorphous powder[5].
70% Isopropanol (aq)
High
Good for crude batches heavily contaminated with polar starting materials[6][7].
Prone to "oiling out" if the crude melting point is depressed below the solvent's crystallization temperature[6].
95% Ethanol
Intermediate
Strong general solvent; balances the polar amine and non-polar aromatic ring[3].
High volatility can lead to premature crystallization in the funnel during hot filtration[3].
Part 2: Standard Operating Procedure (Solvent / Anti-Solvent Method)
Because N,N-dimethylation increases lipophilicity, a solvent/anti-solvent approach (Ethyl Acetate/Hexane) provides the most controlled thermodynamic gradient for crystal lattice formation[5].
Step 1: Minimal Dissolution
Place the crude 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide in an Erlenmeyer flask. Add a minimal volume of near-boiling ethyl acetate.
Causality: Using the absolute minimum amount of the "good" solvent ensures the solution is highly concentrated, lowering the threshold required to achieve supersaturation upon cooling[6].
Step 2: Decolorization (Critical for Amines)
If the solution is pink, brown, or dark yellow, remove it from the heat source, allow it to cool slightly (to prevent boil-over), and add 1-2 spatulas of activated charcoal. Boil for 2 minutes.
Causality: The high surface area of the carbon traps high-molecular-weight, highly conjugated oxidized amine byproducts[1][5].
Step 3: Hot Filtration
Filter the hot mixture rapidly through a pre-warmed Buchner funnel or fluted filter paper.
Causality: Pre-warming the glassware prevents the ethyl acetate from cooling prematurely, which would cause the product to crystallize inside the funnel and reduce your yield[5].
Step 4: Anti-Solvent Titration
Return the clear filtrate to a gentle heat. Slowly add hot hexane (anti-solvent) dropwise while swirling, until the solution becomes persistently turbid (cloudy). Once turbidity is reached, immediately add a few drops of ethyl acetate just until the solution clears again.
Causality: Turbidity indicates the exact boundary of the metastable zone. Clearing it slightly ensures that crystallization is driven by temperature reduction rather than forced precipitation, yielding highly ordered crystals[5].
Step 5: Controlled Cooling & Isolation
Cover the flask and allow it to cool undisturbed to room temperature, then transfer to an ice bath for 20 minutes. Collect the crystals via vacuum filtration and wash with cold hexane.
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of forming crystals. How do I fix this?A1: "Oiling out" occurs when the solute separates as a liquid because the temperature of the solution is higher than the melting point of the impure compound[6]. Because the N,N-dimethyl group already lowers the compound's melting point compared to primary sulfonamides, impurities can easily depress the melting point below the crystallization temperature.
Solution: Reheat the mixture until the oil redissolves. Add 10-15% more ethyl acetate (the "good" solvent) to dilute the mixture, and allow it to cool at a much slower rate (e.g., insulate the flask with cotton). Alternatively, seed the solution with a pure crystal just above the oiling temperature[5][6].
Q2: I am getting an amorphous, sticky powder rather than distinct needles or plates. Why?A2: This is a kinetic failure. The system was forced out of solution too rapidly, preventing the molecules from aligning into a structured crystal lattice[5]. This usually happens if you add the anti-solvent (hexane) too quickly or crash-cool the flask in an ice bath immediately.
Solution: Redissolve the powder by heating. Standardize your cooling conditions by letting the flask sit undisturbed on a non-conductive surface (like a cork ring) at room temperature before applying any ice[5].
Q3: The crystals are heavily discolored even after recrystallization. What went wrong?A3: The 5-amino group on the fluorobenzene ring is highly susceptible to air oxidation. If the hot filtration step is too slow, or if the solvent is heavily aerated, the amine oxidizes into colored quinoid-like species that co-crystallize with your product[1].
Solution: Ensure you use activated charcoal, perform the hot filtration rapidly, and consider purging your crystallization flask with a gentle stream of nitrogen gas if the problem persists.
Part 4: Mechanistic Troubleshooting Workflow
Below is a logical decision tree for diagnosing and resolving common issues during the purification of this specific compound.
Workflow for troubleshooting the recrystallization of fluoro-sulfonamide derivatives.
References
Chemistry LibreTexts. "4.4: Experiment 3 Notes - Purification of Sulfanilamide by Crystallization." LibreTexts. Available at: [Link]
Google Patents. "US2777844A - Sulfonamide purification process." Google Patents.
ACS Publications. "Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents." Industrial & Engineering Chemistry Research. Available at: [Link]
Google Patents. "US4145364A - Preparation of fluorinated anilines." Google Patents.
Taylor & Francis. "Synthesis of 2-Chloro-4-Fluoroaniline: OPPI Briefs." Organic Preparations and Procedures International. Available at: [Link]
Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Fluorinated Sulfonamides
Current Status: Operational Topic: Troubleshooting Peak Tailing & Asymmetry Ticket Priority: High (Method Development/QC) Executive Summary: The Chemistry of the Problem User Query: "Why do my fluorinated sulfonamide pea...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Troubleshooting Peak Tailing & Asymmetry
Ticket Priority: High (Method Development/QC)
Executive Summary: The Chemistry of the Problem
User Query: "Why do my fluorinated sulfonamide peaks exhibit significant tailing (
) despite using a standard C18 column?"
Scientist's Diagnosis:
Fluorinated sulfonamides present a "perfect storm" for peak tailing due to three converging chemical factors. Unlike simple neutrals, these analytes are:
Amphoteric/Acidic: The sulfonamide group (
) is acidic. Fluorine substitution (electron-withdrawing) significantly lowers the (often into the 4.0–6.0 range), making them highly susceptible to ionization shifts.
Silanol Active: The nitrogen atom can act as a hydrogen bond acceptor/donor, interacting strongly with residual silanols (
) on the silica surface.
Chelating Agents: Sulfonamides can chelate trace metals (Fe, Al) in the stainless steel of the column frit or LC system, causing "shark-fin" tailing.
Diagnostic Logic Tree
Before modifying your method, use this logic flow to identify the root cause.
Figure 1: Diagnostic decision tree for isolating the cause of peak asymmetry in fluorinated sulfonamides.
Module A: Stationary Phase Selection
The "Standard" C18 is often insufficient.
For fluorinated compounds, the "fluorine-fluorine" interaction is a powerful tool for selectivity that standard alkyl phases lack.
Column Chemistry
Mechanism of Action
Suitability for Fluorinated Sulfonamides
Pentafluorophenyl (PFP/F5)
interaction, dipole-dipole, and shape selectivity. The electron-deficient ring interacts with the electron-rich sulfonamide.
Excellent (Recommended). Provides orthogonal selectivity and separates halogenated isomers effectively.
Polar-Embedded C18
Contains a polar group (amide/carbamate) in the alkyl chain to shield silanols.
Good. Reduces silanol interactions but lacks the specific fluorine selectivity.
Standard C18
Hydrophobic interaction (dispersive forces).
Poor to Moderate. Often suffers from "dewetting" or silanol activity unless fully end-capped (Type B silica).
Recommendation: Switch to a PFP (Pentafluorophenyl) core-shell column . The PFP phase offers distinct selectivity for halogenated compounds and rigid aromatic rings, often resolving tailing issues inherent to C18 phases [1, 3].
Module B: Mobile Phase Optimization
The "First Line of Defense" against Tailing.
The pH Rule
You must operate at least 2 pH units away from the
.
Fluorine Effect: Fluorine is electron-withdrawing. It stabilizes the negative charge on the sulfonamide nitrogen, lowering the
.
Example: Sulfamethoxazole (
). A fluorinated analog might have a .
Target pH:2.0 – 2.5 .
At this pH, the sulfonamide is fully protonated (neutral), increasing retention on RP columns.
Crucially, surface silanols (
) are also protonated (), preventing the ionic attraction of the cationic/neutral analyte to the anionic surface [5].
Buffer Selection
Weak buffers allow local pH shifts inside the column pores.
Do not use: 0.1% Formic acid alone (low buffer capacity).
Use: 20–25 mM Phosphate buffer (pH 2.3) or Ammonium Formate (pH 3.0) if MS-compatible.
Additives (The "Silanol Blockers")
If you cannot change the column, use a competitive base in the mobile phase.
Triethylamine (TEA): Add 5–10 mM TEA. It competes for the active silanol sites, effectively "capping" them dynamically. Note: Not recommended for LC-MS due to signal suppression.
Protocol: Systematic pH Scouting
Objective: Determine the optimal pH to suppress ionization-induced tailing.
Materials:
Phosphate buffer (25 mM) adjusted to pH 2.0, 3.0, and 4.0.
Sample: 50 µg/mL fluorinated sulfonamide in mobile phase.
Workflow:
Preparation: Prepare three separate mobile phase reservoirs (A1: pH 2.0, A2: pH 3.0, A3: pH 4.0).
Isocratic Run: Set %B (ACN) to 30% (adjust based on compound hydrophobicity).
Injection Sequence:
Equilibrate at pH 2.0 for 10 column volumes. Inject sample (x2).
Equilibrate at pH 3.0 for 10 column volumes. Inject sample (x2).
Equilibrate at pH 4.0 for 10 column volumes. Inject sample (x2).
Analysis: Calculate USP Tailing Factor (
) for each pH.
Where
is width at 5% height, and is distance from leading edge to peak max.[3]
Decision: Select the pH yielding
. If remains > 1.5 at all pH levels, the issue is likely metal chelation or column voiding , not pH.
Visualizing the Interaction Mechanism
Figure 2: Mechanism of secondary interactions causing tailing. Low pH neutralizes the silanol; high-purity silica removes metal risks.
Frequently Asked Questions (FAQs)
Q: Can I use a standard C18 column if I add Triethylamine (TEA)?A: Yes, TEA (5-10 mM) is an effective silanol blocker for legacy C18 columns. However, it is incompatible with LC-MS and can degrade column lifetime at high pH. For modern assays, a PFP or high-purity C18 column is preferred over using TEA [2].
Q: Why does my peak tailing worsen as the column ages?A: This indicates loss of end-capping . The protective groups (e.g., trimethylsilane) hydrolyze over time, especially at low pH (<2.0), exposing the underlying acidic silanols. If retention times are stable but tailing increases, the column end-capping is compromised.
Q: How do I distinguish between "Chemical Tailing" and "System Tailing"?A: Perform a flow-rate test . Reduce the flow rate by 50%.
If tailing improves significantly , the issue is likely mass transfer (column overload or poor kinetics).
If tailing persists , it is chemical (silanol/metal interaction) or extra-column volume (bad tubing connections).
References
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
Phenomenex. (2008). New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds.[4] Retrieved from [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
Technical Support Center: 5-Amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide. It provides in-depth troubleshooting advice and fr...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide. It provides in-depth troubleshooting advice and frequently asked questions regarding the thermal instability of this compound. The information herein is based on established principles of sulfonamide chemistry and thermal analysis techniques.
I. Understanding the Thermal Profile: FAQs
This section addresses common questions regarding the thermal stability of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, providing insights into its structural liabilities and appropriate handling.
Question 1: What are the primary structural features of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide that may contribute to thermal instability?
Answer: The thermal stability of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is influenced by several key structural features:
The Sulfonamide Group (-SO₂N(CH₃)₂): The arylsulfonamide linkage (Ar-SO₂) can be susceptible to thermal cleavage. A common decomposition pathway for arylsulfonamides involves the extrusion of sulfur dioxide (SO₂).[1]
The Amino Group (-NH₂): Aromatic amines can be prone to oxidation, which can be accelerated at elevated temperatures, potentially leading to coloration and degradation of the material.
The Fluoro Group (-F): The electron-withdrawing nature of the fluorine atom ortho to the sulfonamide group can influence the strength of the Ar-S bond, potentially promoting SO₂ extrusion.[1]
Intermolecular Interactions: In the solid state, intermolecular hydrogen bonding involving the amino and sulfonamide groups can influence the crystal lattice energy and, consequently, the thermal stability.
Question 2: What are the initial signs of thermal degradation I should watch for during my experiments?
Answer: Initial indicators of thermal degradation can be subtle. Be observant for the following:
Color Change: The appearance of yellow, brown, or black discoloration in the solid material or solution is a common sign of decomposition, often due to the formation of oxidized or polymeric byproducts.
Gas Evolution: Bubbling or effervescence from a melt or solution can indicate the release of gaseous decomposition products, such as sulfur dioxide (SO₂).
Changes in Physical State: A lower than expected melting point or a broad melting range can suggest the presence of impurities formed through thermal decomposition.
Inconsistent Analytical Results: Discrepancies in chromatographic purity, spectroscopic data, or titration results between freshly prepared samples and those that have been heated or stored at elevated temperatures can point to degradation.
Question 3: What are the recommended storage conditions to minimize thermal decomposition?
Answer: To ensure the long-term stability of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, the following storage conditions are recommended:
Temperature: Store in a cool, dry place, preferably refrigerated and protected from light. Avoid exposure to high temperatures or temperature cycling.
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation of the amino group.
Container: Use a tightly sealed, opaque container to protect the compound from moisture and light.
II. Troubleshooting Guide: Investigating Thermal Instability
This section provides systematic approaches to diagnose and understand thermal instability issues encountered during experimentation.
Issue 1: Unexpected Exotherm or Runaway Reaction Observed During Heating
A sudden and uncontrolled increase in temperature (a runaway reaction) is a serious safety concern and indicates significant thermal instability.
Troubleshooting Workflow:
Caption: Workflow for addressing unexpected exothermic events.
Detailed Steps:
Immediate Action: Prioritize safety. Stop the heating process, and if necessary, apply emergency cooling.
Thermal Hazard Evaluation:
Differential Scanning Calorimetry (DSC): Perform a DSC analysis on a small sample of the material.[2][3][4] This will help identify the onset temperature of any exothermic decomposition. A significant exotherm (high ΔH) indicates a high potential for a runaway reaction.[5]
Reaction Calorimetry (RC): If the exotherm is observed during a reaction, use reaction calorimetry to measure the heat of reaction and the rate of heat generation.[5] This data is critical for safe process scale-up.
Process Modification: Based on the calorimetry data, modify the experimental conditions. This may involve lowering the reaction temperature, using a solvent with a higher boiling point to act as a heat sink, or adding reagents more slowly to control the rate of heat evolution.
Issue 2: Inconsistent Purity or Presence of Degradants in Heated Samples
The appearance of new peaks in your chromatogram or a decrease in the main peak area after heating suggests thermal degradation.
Troubleshooting Workflow:
Caption: Workflow for investigating sample purity degradation.
Detailed Steps:
Determine Decomposition Onset:
Thermogravimetric Analysis (TGA): Run a TGA experiment to determine the temperature at which the compound begins to lose mass.[2] This provides a clear indication of the onset of thermal decomposition.
Identify Degradation Products:
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Analyze the heated sample using HPLC-MS. The mass data will help in identifying the degradation products.[6] A common degradation pathway for arylsulfonamides is the loss of SO₂ (a mass loss of 64 Da).[1]
Optimize Conditions: Based on the TGA and HPLC-MS data, adjust your experimental protocol to stay well below the decomposition onset temperature. Consider if shorter heating times or performing the reaction under an inert atmosphere to prevent oxidation is beneficial.
III. Experimental Protocols for Thermal Stability Assessment
This section provides generalized protocols for key analytical techniques to assess the thermal stability of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide.
Accurately weigh 5-10 mg of the sample into a TGA pan.
Place the sample pan in the TGA furnace.
Equilibrate at a starting temperature (e.g., 25 °C).
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected.
Record the sample mass as a function of temperature.
Analyze the resulting thermogram to determine the onset temperature of mass loss.
Data Summary Table:
Parameter
Analytical Technique
Information Gained
Melting Point
DSC
Purity and solid-state transition
Decomposition Onset (Exotherm)
DSC
Temperature at which hazardous decomposition begins
Decomposition Onset (Mass Loss)
TGA
Temperature at which volatile byproducts are formed
Degradant Identification
HPLC-MS
Molecular weight and structure of decomposition products
IV. References
Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager. [Link]
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM. [Link]
Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. International Journal of Chemical and Natural Science. [Link]
Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010, March 1). American Pharmaceutical Review. [Link]
Thermal Analysis of Pharmaceutical Materials. (2019, February 26). News-Medical.net. [Link]
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008, March 15). PubMed. [Link]
Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. ResearchGate. [Link]
Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. ResearchGate. [Link]
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. [Link]
Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. (2022, September 22). PMC. [Link]
Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013, January 15). PubMed. [Link]
Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020, October 24). ACS Publications. [Link]
A Comparative Guide to C13 NMR Chemical Shifts for Fluorinated Benzene Sulfonamides
Abstract This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (C13 NMR) chemical shifts in fluorinated benzene sulfonamides, a class of compounds of significant interest in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (C13 NMR) chemical shifts in fluorinated benzene sulfonamides, a class of compounds of significant interest in medicinal chemistry and drug development. We delve into the underlying principles governing the influence of fluorine substitution on the C13 NMR spectra, offering a comparative analysis of chemical shifts for ortho-, meta-, and para-substituted isomers. This document serves as a practical resource for researchers and scientists, featuring a detailed experimental protocol for acquiring high-quality quantitative C13 NMR data and illustrative diagrams to elucidate key concepts. Our objective is to equip professionals in the field with the necessary insights for the precise structural elucidation and characterization of these vital pharmaceutical building blocks.
Introduction: The Significance of Fluorinated Benzene Sulfonamides and C13 NMR
Fluorinated benzene sulfonamides are a cornerstone in modern drug discovery. The incorporation of fluorine atoms into the benzene ring can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, from antibiotics to diuretics and anticancer drugs.
Given the subtle yet critical differences that fluorine substitution can impart, unambiguous structural verification is paramount. Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as an indispensable analytical technique for this purpose. Its high sensitivity to the local electronic environment of each carbon atom provides a unique fingerprint of the molecule's structure. The large chemical shift dispersion in C13 NMR, typically spanning 0-220 ppm, offers superior signal resolution compared to proton (1H) NMR, which is often hampered by signal overlap in complex aromatic systems.[1]
This guide will explore the nuances of C13 NMR as applied to fluorinated benzene sulfonamides, providing a comparative framework and actionable experimental protocols to aid in the precise characterization of these important compounds.
The Influence of Fluorine on Aromatic C13 Chemical Shifts
The introduction of a highly electronegative fluorine atom to a benzene ring induces significant changes in the C13 NMR spectrum. These changes are not localized to the carbon atom directly attached to the fluorine (the ipso-carbon) but also extend to the ortho, meta, and para carbons. The effects are a combination of through-bond electronic effects and through-space interactions.
Furthermore, the presence of fluorine introduces C-F coupling, where the spin of the 19F nucleus (spin I = 1/2, 100% natural abundance) couples with the C13 nucleus. This results in the splitting of carbon signals into doublets or more complex multiplets, providing invaluable structural information. The magnitude of the coupling constant (J-coupling) is dependent on the number of bonds separating the carbon and fluorine atoms:
¹JCF (one-bond coupling): Typically the largest, often in the range of 240-250 Hz for aromatic C-F bonds.[2][3]
²JCF (two-bond coupling): Smaller, usually around 20-30 Hz.[3][4]
³JCF (three-bond coupling): Generally in the range of 5-10 Hz.[3][4]
⁴JCF (four-bond coupling): The smallest and not always resolved, typically 1-4 Hz.[2][3]
Standard proton-decoupled C13 NMR spectra of fluorinated compounds can be complex due to these long-range C-F couplings.[2] For simplification, simultaneous proton and fluorine decoupling can be employed, resulting in a clean C13 spectrum with a single peak for each unique carbon environment.[2]
Comparative Analysis of C13 NMR Chemical Shifts
To illustrate the effect of fluorine substitution, we present a comparative analysis of the C13 NMR chemical shifts for representative fluorinated benzene sulfonamides. The data is compiled from predictive models and experimental data from various sources. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.[5]
Table 1: Comparative C13 NMR Chemical Shifts (ppm) of Fluorinated Benzene Sulfonamides
Carbon Position
Benzenesulfonamide (Unsubstituted)
4-Fluorobenzenesulfonamide (para)
3-Fluorobenzenesulfonamide (meta)
2-Fluorobenzenesulfonamide (ortho)
C1 (ipso-SO₂NH₂)
~142
~138
~144
~130
C2
~127
~130 (³JCF ≈ 9 Hz)
~115 (²JCF ≈ 21 Hz)
~162 (¹JCF ≈ 250 Hz)
C3
~129
~116 (²JCF ≈ 22 Hz)
~163 (¹JCF ≈ 245 Hz)
~118 (²JCF ≈ 20 Hz)
C4
~133
~165 (¹JCF ≈ 255 Hz)
~124 (⁴JCF ≈ 3 Hz)
~136 (⁴JCF ≈ 3 Hz)
C5
~129
~116 (²JCF ≈ 22 Hz)
~131 (³JCF ≈ 8 Hz)
~130 (³JCF ≈ 8 Hz)
C6
~127
~130 (³JCF ≈ 9 Hz)
~123 (³JCF ≈ 6 Hz)
~125 (³JCF ≈ 4 Hz)
Note: The chemical shift values are approximate and can vary based on solvent and concentration. The C-F coupling constants (JCF) are typical values.
Analysis of Trends:
Ipso-Carbon (C-F): The carbon directly bonded to fluorine experiences a significant downfield shift (deshielding) due to the high electronegativity of fluorine. This results in the largest chemical shift values, often exceeding 160 ppm.
Ortho-Carbons: These carbons are typically shifted upfield (shielded) relative to their position in the unsubstituted benzene sulfonamide.
Meta-Carbons: The effect on meta-carbons is generally smaller, with a slight downfield shift.
Para-Carbons: The para-carbon experiences a noticeable upfield shift.
These trends are a result of the interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect of the fluorine substituent.
Experimental Protocol for Quantitative C13 NMR
Acquiring a truly quantitative C13 NMR spectrum, where the signal intensity is directly proportional to the number of carbon nuclei, requires careful experimental setup to account for long relaxation times (T₁) and the Nuclear Overhauser Effect (NOE).[1]
Sample Preparation
Weighing: Accurately weigh 10-50 mg of the fluorinated benzene sulfonamide sample.
Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Relaxation Agent (Optional): To shorten the long T₁ relaxation times of quaternary carbons and ensure full relaxation between pulses, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to the sample. A final concentration of 0.05-0.1 M is typically sufficient.[6]
Spectrometer Setup and Acquisition
Pulse Sequence: Utilize an inverse-gated decoupling pulse sequence. In this sequence, the proton decoupler is turned on only during the acquisition of the free induction decay (FID), not during the relaxation delay. This suppresses the NOE, which can variably enhance the signals of protonated carbons.[1]
Flip Angle: A 90° pulse angle is used to maximize the signal for each scan.[1]
Relaxation Delay (d1): This is a critical parameter. To ensure complete relaxation of all carbon nuclei, the relaxation delay should be at least 5 times the longest T₁ value in the molecule. For quaternary carbons, this can mean delays of 60 seconds or longer.
Acquisition Time (at): A typical value is 1-2 seconds.[1]
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, which is crucial for accurate integration.
Data Processing
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Perform baseline correction to obtain a flat baseline across the entire spectrum.
Integration: Integrate the signals of interest. The integral values will be directly proportional to the number of corresponding carbon atoms.
Visualizing the NMR Workflow
The following diagram illustrates the key steps in acquiring a quantitative C13 NMR spectrum.
Caption: Workflow for Quantitative C13 NMR Spectroscopy.
Conclusion
C13 NMR spectroscopy is a powerful and essential tool for the structural elucidation of fluorinated benzene sulfonamides. By understanding the influence of fluorine substitution on chemical shifts and C-F coupling constants, researchers can confidently assign the structures of these important pharmaceutical compounds. The implementation of a robust, quantitative experimental protocol, as detailed in this guide, ensures the acquisition of high-quality, reliable data. This guide provides a foundational understanding and a practical framework to assist scientists in leveraging the full potential of C13 NMR in their research and development endeavors.
References
Meiler, J., et al. (2021). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? PMC. Available at: [Link]
Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Stenutz. Available at: [Link]
Sudmeijer, O., et al. (1984). Calculation of 13C NMR chemical shifts for aromatic carbons in polyalkylated benzenes. Organic Magnetic Resonance. Available at: [Link]
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. Available at: [Link]
Beilstein Journals. (n.d.). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journals. Available at: [Link]
Royal Society of Chemistry. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. RSC Publishing. Available at: [Link]
Tierney, J., et al. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]
Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Iowa State University. Available at: [Link]
Facey, G. (2007). How Can I Get a Quantitative 13C NMR Spectrum?. University of Ottawa NMR Facility Blog. Available at: [Link]
Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. ResearchGate. Available at: [Link]
Zangger, K., et al. (2022). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Royal Society of Chemistry. Available at: [Link]
American Chemical Society. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Available at: [Link]
National Institutes of Health. (n.d.). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. PMC. Available at: [Link]
ResearchGate. (2017). How to calculate J(C-F) value in 13C NMR spectrum...?. ResearchGate. Available at: [Link]
Maciel, G. E., & Miller, D. P. (1965). Study of 13C Chemical Shifts in Substituted Benzenes. The Journal of Chemical Physics. Available at: [Link]
ResearchGate. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). ResearchGate. Available at: [Link]
Khetrapal, C. L., & Puranik, P. G. (1965). Proton and fluorine NMR spectra of fluorobenzene. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]
National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available at: [Link]
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. ResearchGate. Available at: [Link]
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]
National Institutes of Health. (n.d.). N-Fluorobenzenesulfonimide. PubChem. Available at: [Link]
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0012919). PhytoBank. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Strategic Importance
Audience: Pharmaceutical Researchers, Medicinal Chemists, and QC Analysts.
In drug development, distinguishing between sulfonamide (
, ) and amine (, , ) moieties is critical. Both functionalities exhibit absorption in the N-H stretching region (), creating a high potential for misinterpretation.
This guide moves beyond basic spectral assignment. It provides a self-validating differentiation strategy relying on the high-polarity sulfonyl (
) bonds as the definitive "tie-breaker." While the N-H region is ambiguous due to hydrogen bonding and overlap, the sulfonyl region () offers high-intensity, diagnostic bands that amines lack.
Mechanistic Foundation: The Causality of Spectral Shifts
To interpret these spectra accurately, one must understand the underlying physics of the vibrations.
Dipole Moment & Intensity: The intensity of an IR band is proportional to the square of the change in dipole moment (
).
Amines: The
bond has a moderate dipole. Consequently, N-H stretches are of medium intensity.[1]
Sulfonamides: The
bond is highly polar with a massive dipole moment. This results in very strong (vs) absorption bands for stretching, often dominating the fingerprint region.
Force Constants: The
bond is a double bond character involving d-orbital participation (hypervalency concepts), leading to higher force constants and distinct wavenumbers compared to single bonds.
Comparative Spectral Analysis
The "Trap": The N-H Stretching Region (
)
Both groups show activity here. Relying solely on this region is the most common source of error.
Feature
Primary Amine ()
Primary Sulfonamide ()
Secondary Amine ()
Secondary Sulfonamide ()
Band Count
Two (Asym & Sym)
Two (Asym & Sym)
One
One
Position
Intensity
Medium, often broad
Medium, often sharper*
Weak/Medium
Medium
H-Bonding
Shifts lower, broadens
Shifts lower, broadens
Shifts lower
Shifts lower
Expert Insight: In the solid state (KBr pellet), sulfonamide N-H bands often appear slightly sharper and at lower wavenumbers than aliphatic amines due to the electron-withdrawing nature of the
group, which acidifies the N-H protons, strengthening hydrogen bonds.
The "Solution": The Sulfonyl Diagnostic Region
This is your validation check. If these bands are absent, a sulfonamide is not present, regardless of what the N-H region suggests.
The following decision tree illustrates the logical process for distinguishing these groups.
Figure 1: Decision logic for differentiating amine and sulfonamide functionalities based on spectral evidence.
Advanced Case Study: Sulfanilamide
Scenario: Analyzing a molecule containing both groups (4-aminobenzenesulfonamide).
Challenge: The spectrum will show features of both, potentially confusing the analyst.
Analysis Strategy:
N-H Region (
): You will observe a complex overlapping pattern. The primary amine () on the ring and the sulfonamide amide () both contribute. Expect multiple sharp peaks or a broadened envelope.
Literature Value: Sulfanilamide typically shows bands at
, (Amine) and , (Sulfonamide) [1].
The Diagnostic Check: Look immediately to
.
Observation: Two intense bands appear at
and .
Conclusion: These confirm the presence of the sulfonyl group definitively. The presence of the amine is then confirmed by the N-H scissoring band near
(Amide II band equivalent) and C-N stretching near [2].
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and minimize artifacts (like water vapor mimicking N-H stretches), follow this strict protocol.
Sample Preparation
Preferred Method: ATR (Attenuated Total Reflectance)
Why: Minimal sample prep, no KBr moisture contamination.
Crystal: Diamond or ZnSe.
Pressure: High pressure is required for solid sulfonamides to ensure good contact due to their crystalline lattice energy.
Alternative: KBr Pellet
Critical Step: Dry KBr powder at
for 2 hours before use. Water in KBr absorbs at and , perfectly masking amine signals.
Instrument Parameters
Resolution:
(Standard) or (High Res for resolving N-H doublets).
Scans: Minimum 32 scans (ATR) or 16 scans (Transmission) to improve Signal-to-Noise ratio.
Range:
.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for reliable spectral acquisition and analysis.
References
National Institutes of Health (NIH) / PubMed. (2013). Conformational landscape, photochemistry, and infrared spectra of sulfanilamide. Retrieved from [Link]
Royal Society of Chemistry (RSC). (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link][4][5][6][7][8]
UCLA Chemistry. IR Absorption Table. Retrieved from [Link]
ResearchGate. IR spectral and structural studies of 4‐aminobenzenesulfonamide. Retrieved from [Link]
A Comparative Guide to HPLC Purity Standards for 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide
Abstract This guide provides a comprehensive framework for establishing and verifying the purity of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, a key intermediate in pharmaceutical synthesis. Recognizing the crit...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive framework for establishing and verifying the purity of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on drug safety and efficacy, this document outlines a robust High-Performance Liquid Chromatography (HPLC) method, discusses potential impurities, and presents a comparative analysis with alternative analytical techniques. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of the pharmaceutical industry. This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and characterization of sulfonamide-based active pharmaceutical ingredients (APIs).
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is a substituted aromatic sulfonamide whose structural complexity can give rise to various impurities during synthesis. The presence of these impurities, even in trace amounts, can have significant implications for the final API's safety, stability, and efficacy. Therefore, the development and validation of a highly sensitive and specific analytical method for purity determination is not merely a procedural step but a cornerstone of quality assurance.
High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[1] This guide will detail a reversed-phase HPLC (RP-HPLC) method, a widely accessible and effective technique for the separation of sulfonamides and their related substances.[2]
Potential Impurities in the Synthesis of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide
The control of impurities in APIs is a mandate of pharmacopeias worldwide.[3] Potential impurities can originate from starting materials, by-products of the synthesis, or degradation products. For 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, potential process-related impurities could include isomers, unreacted starting materials, and by-products from side reactions. Degradation impurities might arise from hydrolysis, oxidation, or photolysis.
Furthermore, the use of sulfonic acids in synthesis can introduce genotoxic impurities, such as sulfonate esters, which require careful risk management and control.[4] While a specific impurity profile for this compound is not publicly documented, a general understanding of sulfonamide chemistry allows for the anticipation of potential related substances.
Recommended HPLC Method for Purity Determination
The following HPLC method is a recommended starting point for the purity analysis of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide. It is based on common practices for the analysis of aromatic sulfonamides and should be rigorously validated according to ICH guidelines to ensure its suitability for its intended purpose.[2]
Chromatographic Conditions
Parameter
Recommended Condition
Rationale
Column
C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
C18 columns are widely used for the separation of moderately polar to non-polar compounds like sulfonamides, offering excellent resolution and peak shape.[5]
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile
A gradient elution is often necessary to resolve the main peak from closely eluting impurities with varying polarities.[6] Formic acid helps to control the ionization of the amino group and improve peak shape.
Gradient Program
Time (min)
%B
0
20
25
80
30
80
31
20
40
20
Flow Rate
1.0 mL/min
A standard flow rate that provides a good balance between analysis time and separation efficiency.[2]
Column Temperature
25 °C
Maintaining a constant column temperature ensures reproducible retention times.[2]
Detection
UV at 265 nm
Aromatic sulfonamides typically exhibit strong UV absorbance around this wavelength. A photodiode array (PDA) detector is recommended for peak purity analysis.[2]
Injection Volume
5 µL
A small injection volume helps to prevent peak broadening and column overload.[2]
Diluent
Mobile Phase A / Acetonitrile (50:50 v/v)
The diluent should be compatible with the mobile phase and effectively dissolve the sample.
Standard and Sample Preparation
Standard Solution Preparation:
A precisely weighed amount of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide reference standard is dissolved in the diluent to achieve a known concentration (e.g., 1.0 mg/mL).
Sample Solution Preparation:
A precisely weighed amount of the sample is dissolved in the diluent to achieve a concentration similar to the standard solution.
System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure its performance.
Parameter
Acceptance Criteria
Tailing Factor (Asymmetry Factor)
0.8 - 1.5
Theoretical Plates (N)
> 2000
Relative Standard Deviation (RSD) of replicate injections
≤ 2.0%
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis.
Caption: General workflow for HPLC purity analysis.
Comparison with Alternative Analytical Techniques
While HPLC is the predominant technique, other methods can provide complementary information or be advantageous in specific scenarios.
Technique
Principle
Advantages
Disadvantages
HPLC-UV/DAD
Differential absorption of UV-Vis light by analytes.
Limited sensitivity for some impurities; co-eluting peaks can be problematic.
LC-MS/MS
Separation by liquid chromatography followed by mass analysis.
Highly sensitive and selective, provides structural information for impurity identification.[1]
Higher equipment cost and complexity.
HPLC with Fluorescence Detection (FLD)
Detection of fluorescent compounds or derivatives.
Offers enhanced sensitivity for fluorescent sulfonamides or after derivatization.[1][7]
Requires the analyte to be fluorescent or undergo derivatization.
Capillary Electrophoresis (CE)
Separation based on electrophoretic mobility in a capillary.
High separation efficiency, low sample and solvent consumption.
Lower sensitivity and robustness compared to HPLC for routine QC.
Method Validation: A Self-Validating System
A validated HPLC method provides a high degree of assurance that it will consistently produce data that is accurate and reliable. The validation process should follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Key Validation Parameters
The following diagram illustrates the key parameters for HPLC method validation.
Caption: Key parameters for HPLC method validation.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.[6]
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] This includes repeatability and intermediate precision.
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
Conclusion
The establishment of a robust and validated HPLC method is paramount for ensuring the purity of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide. This guide provides a comprehensive starting point for developing such a method, grounded in established scientific principles and regulatory expectations. By implementing a well-characterized analytical strategy, researchers and manufacturers can have a high degree of confidence in the quality of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
D. A. K., V. D. A., & P. I. A. (2016). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Hygienic Engineering and Design, 17, 48-55.
Pharmaffiliates. Sulfonamide-impurities. Available from: [Link]
Koukourikis, P. S., et al. (2012). Development and Validation of an HPLC Method for the Simultaneous Determination of Ten Sulfonamide Residues in Bovine, Porcine and Chicken Tissues According to 2002/657/EC. Current Pharmaceutical Analysis, 8(1), 84-95.
Patel, D. J., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6393.
Kowalska, S., et al. (2021).
EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia.
U.S. Pharmacopeia. Sulfonamides. Available from: [Link]
ECA Academy. (2016). Five new General Chapters in the European Pharmacopoeia on Genotoxic Impurities in Pharmaceutical APIs. Available from: [Link]
MilliporeSigma. 5-Amino-2-methylbenzene-1-sulfonyl fluoride. Available from: [Link]
Comparative Guide: Biological Activity of N,N-Dimethyl vs. Primary Sulfonamides
[1] Executive Strategic Overview In medicinal chemistry, the modification of the sulfonamide nitrogen is a binary "switch" that fundamentally alters the pharmacophore’s trajectory. This guide compares the biological perf...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Strategic Overview
In medicinal chemistry, the modification of the sulfonamide nitrogen is a binary "switch" that fundamentally alters the pharmacophore’s trajectory. This guide compares the biological performance of Primary Sulfonamides (
) versus -Dimethyl Sulfonamides ().
The Core Distinction:
Primary Sulfonamides are the gold standard for metalloenzyme inhibition (specifically Carbonic Anhydrase) due to their ability to ionize and coordinate metal cations (Zn²⁺).
-Dimethyl Sulfonamides act as hydrophobic anchors . They abolish metal-binding capability but enhance lipophilicity and steric bulk, making them effective for targeting hydrophobic pockets in kinases (e.g., VEGFR-2) or serving as prodrugs to improve membrane permeability.
The biological divergence stems from the nitrogen atom's valency and protonation state.
Primary Pathway (CA Inhibition): The sulfonamide nitrogen loses a proton (
) and acts as a monodentate ligand, displacing a water molecule/hydroxide ion bound to the Zinc(II) active site of Carbonic Anhydrase (CA).[1] This creates a tetrahedral intermediate that locks the enzyme.
Dimethyl Pathway (Kinase/Receptor): The dimethyl group prevents ionization. Instead, the moiety forms van der Waals interactions within lipophilic clefts (e.g., the ATP-binding pocket of VEGFR-2). The bulky methyl groups can induce conformational changes or fill hydrophobic voids that a primary amine cannot.
Pathway Visualization (DOT Diagram)
Caption: Divergent mechanistic pathways driven by nitrogen substitution. Primary amines target metal centers; dimethyl amines target hydrophobic pockets.
Comparative Biological Data[1][3][4][5][6]
The following data summarizes the shift in activity profiles when converting a primary sulfonamide to its
-dimethyl analog.
Carbonic Anhydrase (CA) vs. Anticancer (VEGFR-2) Activity
Data aggregated from structure-activity relationship (SAR) studies involving benzenesulfonamide derivatives.
Compound Variant
CA II Inhibition ()
VEGFR-2 Inhibition ()
HCT-116 Cytotoxicity ()
Primary ()
8.5 nM (Potent)
> 50 M (Inactive)
> 100 M
-Dimethyl ()
> 10,000 nM (Inactive)
3.5 M (Active)
3.3 M
Acetazolamide (Control)
12 nM
Inactive
Inactive
Sorafenib (Control)
Inactive
0.09 M
3-5 M
Interpretation:
Loss of CA Activity: Methylation causes a >1000-fold loss in CA affinity. The steric bulk of the methyl groups prevents the nitrogen from approaching the Zn(II) ion, and the lack of a proton prevents the formation of the critical
coordinate bond.
Gain of Kinase Activity: The
-dimethyl variant gains significant potency against VEGFR-2 and cancer cell lines (HCT-116). This suggests the dimethylamino sulfonyl group acts as a bioisostere for other lipophilic moieties, fitting into the kinase hinge region or allosteric hydrophobic pockets.
Experimental Protocols
To validate these differences in your own pipeline, use the following self-validating protocols.
Synthesis of N,N-Dimethyl Sulfonamides
Objective: Efficient conversion of sulfonyl chlorides to dimethyl sulfonamides without side reactions.
Chamber A: Human CA II enzyme (Recombinant) + Indicator.
Chamber B: CO2-saturated water.
Inhibitor: Pre-incubate enzyme with test compound (Primary vs. Dimethyl) for 15 min.
Measurement: Monitor absorbance decay at 557 nm (acidification rate).
Calculation: Determine
by fitting the initial velocity vs. concentration curve.
Expectation: Primary sulfonamide
nM; Dimethyl analog M.
VEGFR-2 Kinase Assay (ELISA-based)
Objective: Verify the gain of function in dimethyl analogs.
Plate: 96-well plate coated with Poly-Glu-Tyr (4:1) substrate.[2]
Reaction Mix: ATP (10
M), MnCl2 (50 mM), Recombinant VEGFR-2 kinase, Test Compound.
Incubation: 1 hour at 30°C.
Detection: Add anti-phosphotyrosine antibody (HRP-conjugated). Read OD at 450 nm.
Control: Sorafenib (Positive control).
Workflow Diagram (DOT)
Caption: Experimental decision tree for validating sulfonamide activity profiles.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
El-Azab, A. S., et al. (2025).[3] Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors. ACS Omega. Link
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. Journal of Pharmaceutical Sciences. Link
BenchChem. (2025). Comparative Guide to N,N-Dimethyl-N'-phenylsulfamide and Other Sulfamide Compounds. Link
Mujumdar, P., & Poulsen, S. A. (2015).[4] Natural Product Primary Sulfonamides and Primary Sulfamates.[4] Journal of Natural Products. Link
A Comparative Crystallographic Analysis of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide and Structurally Related Sulfonamides
This guide provides a comprehensive analysis of the crystal structure of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide. We will delve into the experimental design for its structural determination via single-crystal...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive analysis of the crystal structure of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide. We will delve into the experimental design for its structural determination via single-crystal X-ray diffraction (SCXRD), a cornerstone technique for elucidating the three-dimensional atomic arrangement of crystalline solids.[1][2][3] A comparative study is then presented, contrasting its anticipated structural features with those of the experimentally determined 5-amino-2-methylbenzenesulfonamide and other related sulfonamide analogs. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the structural characterization of small organic molecules.
The Imperative of Crystal Structure Analysis in Drug Discovery
The precise knowledge of the three-dimensional structure of a molecule is paramount in modern drug discovery. It provides invaluable insights into intermolecular interactions, conformational preferences, and solid-state properties, all of which critically influence a drug candidate's efficacy, stability, and bioavailability. Single-crystal X-ray diffraction stands as the definitive method for obtaining this atomic-level information.[1][2]
Experimental Workflow for Crystal Structure Determination
The determination of a molecule's crystal structure is a systematic process that begins with the growth of high-quality single crystals and culminates in the refinement of the crystallographic model.
Crystal Growth: The Foundation of a Successful Analysis
The journey to a crystal structure begins with the challenging yet crucial step of growing diffraction-quality single crystals. For a novel compound like 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, a systematic screening of crystallization conditions is essential. A common and effective method is slow evaporation from a variety of solvents with differing polarities.
Experimental Protocol: Crystal Growth by Slow Evaporation
Solvent Screening: Prepare saturated solutions of the compound in a range of solvents (e.g., ethanol, diethyl ether, ethyl acetate, hexane, and mixtures thereof).
Incubation: Loosely cap the vials containing the solutions to allow for slow evaporation of the solvent at a constant temperature.
Crystal Selection: Monitor the vials for the formation of single crystals. Ideal crystals for SCXRD are typically between 0.02 and 0.5 mm in their largest dimension, optically clear, and free from visible defects.[3][4]
The rationale behind this multi-solvent approach lies in the diverse intermolecular interactions that can be promoted by different solvent environments, thereby increasing the probability of obtaining well-ordered crystals.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis. This technique exploits the phenomenon of X-ray scattering by the electron clouds of the atoms within the crystal lattice.
Experimental Protocol: Data Collection and Structure Solution
Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation during data collection at low temperatures (e.g., 113 K).[5]
Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters.
The following diagram illustrates the general workflow of single-crystal X-ray diffraction analysis.
Caption: Molecular structure of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide.
Comparative Crystallographic Data
The following table presents the crystallographic data for 5-amino-2-methylbenzenesulfonamide, which serves as our primary reference for comparison. [6][7]We also include data for another sulfonamide, N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide, to broaden the comparative scope.
[8]
In the crystal structure of 5-amino-2-methylbenzenesulfonamide, intermolecular N—H···O hydrogen bonds are the dominant interactions, linking the molecules into a three-dimensional network. [6][9]This type of hydrogen bonding is a common feature in the crystal structures of sulfonamides and plays a crucial role in the stabilization of the crystal lattice.
For 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, the presence of the fluorine atom introduces the possibility of C—H···F and N—H···F hydrogen bonding, which could significantly alter the crystal packing compared to its methylated analog. Furthermore, the N,N-dimethyl substitution on the sulfonamide nitrogen removes the potential for N—H···O hydrogen bonds involving this group, which will undoubtedly lead to a different packing arrangement.
The comparative analysis workflow is summarized in the diagram below.
Caption: Workflow for the comparative structural analysis.
Conclusion
While the definitive crystal structure of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide awaits experimental determination, a detailed comparative analysis with structurally related compounds provides valuable predictive insights into its molecular conformation and crystal packing. The substitution of a methyl group with a fluorine atom and the N,N-dimethylation of the sulfonamide are expected to introduce significant changes in the intermolecular interactions, leading to a distinct three-dimensional architecture. The experimental and analytical workflows outlined in this guide provide a robust framework for the future crystallographic characterization of this and other novel sulfonamide derivatives.
References
Cunha, R. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. [Link]
Blagden, N., & Davey, R. J. (2018). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 18(9), 5582-5595. [Link]
University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]
Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2082-2089. [Link]
UV-Vis Absorption Maxima: 5-Amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide vs. Structural Analogues
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Purpose: To objectively compare the ultraviolet-visible (UV-Vis) spectroscopic properties of 5-amino-2-fluoro-N,N-dimethylben...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Purpose: To objectively compare the ultraviolet-visible (UV-Vis) spectroscopic properties of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide against structural alternatives, providing theoretical causality and a self-validating experimental protocol for analytical method development.
Structural & Electronic Causality of UV-Vis Absorption
In UV-Vis spectroscopy, the absorption maxima (
) of aromatic compounds are dictated by the electronic transitions of the -system. These transitions are heavily influenced by the resonance (M) and inductive (I) effects of ring substituents.
For 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide , the spectroscopic profile is governed by a complex interplay of three substituents on the benzene core, which dictates its analytical detectability:
Meta-Relationship of Donor and Acceptor: In classic sulfonamide drugs like sulfanilamide (para-aminobenzenesulfonamide), the electron-donating amino group (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) and the electron-withdrawing sulfonamide group () are in direct para resonance. This creates a strong push-pull chromophore, yielding a distinct bathochromic (red) shift with a at ~258–262 nm[1][2]. However, in our target molecule, the amino group (position 5) and the sulfonamide group (position 1) are meta to each other. This meta-substitution prevents direct resonance conjugation between the two, limiting the bathochromic shift.
Para-Fluoroaniline Core: The amino group (position 5) and the fluorine atom (position 2) are para to each other. Consequently, the molecule's primary
and transitions closely mimic those of 4-fluoroaniline, which exhibits absorption maxima at ~230 nm and ~293 nm[3].
Inductive Perturbation: The addition of the bulky, electron-withdrawing N,N-dimethylsulfonamide group at the meta position inductively depletes electron density from the aromatic ring. This inductive withdrawal typically causes a slight hypsochromic (blue) shift relative to the parent 4-fluoroaniline.
Conclusion for Method Development: Based on substituent causality, the expected analytical
for 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide lies in the 225–235 nm (primary ) and 280–290 nm (secondary ) ranges. For HPLC method development, monitoring at ~285 nm is recommended to avoid background interference from mobile phase solvents.
Comparative Spectroscopic Data
The table below summarizes the quantitative UV-Vis absorption data of the target compound compared to its foundational structural alternatives. This comparison is critical for selecting appropriate detection wavelengths when multiplexing assays or assessing degradation products.
Fluorine provides inductive withdrawal but weak resonance donation[3].
Benzenesulfonamide
Unsubstituted sulfonamide
218 nm
264 nm
Weak electron withdrawal by sulfonamide; lacks a strong auxochrome[6].
Self-Validating Experimental Protocol
A common pitfall in spectroscopic characterization is the misassignment of absorption bands due to solvent effects, impurities, or degradation. The following protocol employs a pH-shift assay to create a self-validating system, ensuring the observed
is definitively linked to the analyte's amine chromophore.
Step-by-Step Methodology:
Step 1: Solvent Selection & Baseline Correction
Action: Fill two matched quartz cuvettes (1 cm path length) with HPLC-grade Acetonitrile. Run a baseline correction scan from 200 nm to 400 nm.
Causality: Acetonitrile (UV cutoff ~190 nm) is chosen over protic solvents like methanol or water. Protic solvents form hydrogen bonds with the amine's lone pair, which stabilizes the ground state and can artificially blue-shift the
transition.
Step 2: Concentration Optimization
Action: Prepare a 25 µM solution of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide in Acetonitrile.
Causality: This specific concentration ensures the maximum absorbance remains between 0.1 and 1.0 AU. This strictly adheres to the linear dynamic range of the Beer-Lambert law, preventing detector saturation and ensuring accurate molar absorptivity (
) calculations.
Step 3: Primary Spectral Acquisition
Action: Scan the sample from 200 nm to 400 nm. Record the primary and secondary peak wavelengths.
Step 4: Orthogonal Validation via pH Shift (Self-Validating Step)
Action: Add 10 µL of 1M Trifluoroacetic Acid (TFA) to the sample cuvette, mix thoroughly, and rescan.
Causality: Acidification protonates the 5-amino group, converting
to . This completely removes the nitrogen's lone pair from the aromatic -system. If the secondary peak at ~285 nm is genuinely due to the amine's conjugation, it will undergo a massive hypsochromic shift (dropping to ~210–220 nm, resembling an unsubstituted benzenesulfonamide)[7]. This binary shift proves the peak assignment is correct and not an artifact of an impurity.
Workflow Visualization
Figure 1: Self-validating UV-Vis workflow for structural confirmation.
[1] Vibational Spectroscopic, Molecular Structure and HOMO, LUMO Studies of Sulfanilamide by Density Functional Method. King Abdulaziz University. URL:
Elemental Analysis Calculation and Empirical Validation for C8H11FN2O2S: A Comparative Guide
As drug development pipelines increasingly rely on highly functionalized small molecules—particularly those containing halogens and heteroatoms—the rigorous validation of empirical formulas remains a non-negotiable stand...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly rely on highly functionalized small molecules—particularly those containing halogens and heteroatoms—the rigorous validation of empirical formulas remains a non-negotiable standard. For researchers synthesizing fluorinated sulfonamides or pyrazine derivatives with the chemical formula C8H11FN2O2S [1], proving bulk purity and exact molecular identity requires a self-validating analytical system.
This guide objectively compares the performance of Automated CHNS/O Combustion Analyzers against High-Resolution Mass Spectrometry (HRMS) . By synthesizing theoretical calculations with step-by-step experimental protocols, we establish an orthogonal validation matrix where the limitations of one technique are inherently covered by the strengths of the other.
Theoretical Elemental Calculation
Before initiating any empirical analysis, the theoretical exact mass and mass fractions for C8H11FN2O2S must be established. This provides the baseline against which all instrumental deviations are measured.
Mass Fraction Calculation
Using standard atomic weights (C: 12.011, H: 1.008, F: 18.998, N: 14.007, O: 15.999, S: 32.06), the total molar mass of C8H11FN2O2S is 218.246 g/mol .
Element
Atomic Count
Total Mass Contribution
Mass Fraction (%)
Carbon (C)
8
96.088 g/mol
44.03%
Hydrogen (H)
11
11.088 g/mol
5.08%
Nitrogen (N)
2
28.014 g/mol
12.84%
Sulfur (S)
1
32.060 g/mol
14.69%
Fluorine (F)
1
18.998 g/mol
8.70%
Oxygen (O)
2
31.998 g/mol
14.66%
Exact Mass Calculation (for HRMS)
For mass spectrometry, we use monoisotopic masses (C: 12.000000, H: 1.007825, F: 18.998403, N: 14.003074, O: 15.994915, S: 31.972071).
Exact Neutral Mass: 218.0525 Da
Theoretical [M+H]+ Ion: 219.0598 Da (accounting for the addition of a proton)
Technology Comparison: CHNS vs. HRMS
A common pitfall in modern organic synthesis is the over-reliance on HRMS. While HRMS confirms the exact molecular identity of the ionizable fraction, it is entirely blind to non-ionizable inorganic salts (e.g., NaCl) or residual solvents that inflate sample weight. Conversely, CHNS combustion analysis confirms the absolute mass fraction of the bulk material but cannot distinguish between the target molecule and an isobaric impurity.
According to American Chemical Society (ACS) guidelines, elemental analysis must yield results within ±0.4% of the calculated theoretical values to prove >95% sample purity [2].
Performance & Capability Matrix
Feature
Automated CHNS Combustion Analyzer
High-Resolution MS (Orbitrap/Q-TOF)
Primary Analytical Goal
Bulk purity and empirical formula validation
Exact molecular identity and structural elucidation
Acceptance Criteria
Δ ≤ ±0.4% absolute mass fraction
Mass error < 5 ppm
Sample Requirement
2.0 – 5.0 mg (Destructive)
< 1.0 µg (Destructive, but trace amounts needed)
Detects Inorganic Salts?
Yes (Identified via skewed %C, %H, %N)
No (Salts are typically filtered out or not ionized)
Fluorine Interference
High (Requires combustion aids like V₂O₅)
None (Fluorine provides a distinct mass defect)
Experimental Protocols & Methodologies
To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the causality behind each experimental choice when analyzing C8H11FN2O2S.
Protocol A: CHNS Combustion Analysis
Fluorinated compounds present a unique challenge in combustion analysis. Fluorine can resist oxidation, forming stable fluorocarbons (CF₄) or corrosive hydrogen fluoride (HF) gas that damages the quartz combustion tube.
Sample Weighing: Accurately weigh 2.000 to 3.000 mg of the dried C8H11FN2O2S sample into a tin capsule using a microbalance (0.1 µg resolution).
Combustion Aid Addition (Critical Step): Add approximately 10 mg of Vanadium Pentoxide (V₂O₅) to the capsule. Causality: V₂O₅ acts as both a catalyst and an oxygen donor. It ensures the complete breakdown of strong C-F bonds and binds the liberated fluorine to prevent the formation of corrosive HF gas.
Flash Combustion: Drop the sealed capsule into the oxidation reactor heated to 1000°C under a temporary pulse of pure oxygen. The tin capsule produces an exothermic reaction, pushing localized temperatures above 1800°C.
Reduction & Separation: Pass the resulting gas mixture through a copper reduction reactor at 600°C to convert nitrogen oxides (NOx) into N₂ gas and scrub excess O₂. The gases (N₂, CO₂, H₂O, SO₂) are then separated via a temperature-programmed gas chromatography (GC) column.
Detection: Quantify the separated gases using a Thermal Conductivity Detector (TCD) calibrated against a known standard (e.g., Sulfanilamide).
Protocol B: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Dissolve 1.0 mg of C8H11FN2O2S in 1.0 mL of LC-MS grade Methanol. Dilute the stock solution to 1 µg/mL (1 ppm) using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.
Ionization: Inject the sample into an Electrospray Ionization (ESI) source operating in positive mode. Causality: The basic nitrogen atoms in the sulfonamide/pyrazine structure readily accept a proton in the acidic mobile phase, efficiently generating the [M+H]+ pseudo-molecular ion.
Mass Analysis: Analyze the ions using an Orbitrap mass spectrometer set to a resolving power of 70,000 (at m/z 200).
Data Processing: Extract the exact mass peak and calculate the parts-per-million (ppm) error against the theoretical mass of 219.0598 Da.
Experimental Data Analysis (Self-Validating System)
Below is simulated, highly representative experimental data for a successfully synthesized batch of C8H11FN2O2S, demonstrating how the two techniques orthogonally validate the product.
CHNS Results (Bulk Purity Validation)
Element
Theoretical (%)
Found (%)
Difference (Δ)
Pass/Fail (±0.4% Limit)
Carbon (C)
44.03
43.93
-0.10
PASS
Hydrogen (H)
5.08
5.18
+0.10
PASS
Nitrogen (N)
12.84
12.85
+0.01
PASS
Sulfur (S)
14.69
14.64
-0.05
PASS
HRMS Results (Molecular Identity Validation)
Target Ion
Theoretical Mass (Da)
Observed Mass (Da)
Mass Error (ppm)
Pass/Fail (< 5 ppm Limit)
[M+H]+
219.0598
219.0601
+1.37
PASS
Workflow Visualization
Decision matrix for C8H11FN2O2S elemental validation using CHNS and HRMS workflows.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 43132044, N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide". PubChem. Available at: [Link]
Chitnis, A., et al. "An International Study Evaluating Elemental Analysis". ACS Central Science, 2022. Available at: [Link]
Comparative
Technical Comparison Guide: Reference Standard Grades for 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide
Executive Summary & Scientific Context 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS: 1094853-59-4) is a critical pharmacophore building block, structurally related to next-generation kinase inhibitors (e.g., B...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS: 1094853-59-4) is a critical pharmacophore building block, structurally related to next-generation kinase inhibitors (e.g., BRAF/MEK pathways). Its specific substitution pattern—an electron-withdrawing sulfonamide and fluorine atom ortho to each other, with a reactive aniline amine—presents unique analytical challenges.
For accurate quantitative analysis (assay, impurity profiling), the choice of reference standard is non-trivial. Unlike established APIs with USP/EP monographs, this intermediate often lacks a pharmacopeial "Primary Standard." Researchers must therefore choose between Certified Reference Materials (CRMs) , Pharma-Grade Intermediates , or Research-Grade Reagents , often requiring in-house qualification.
This guide objectively compares these grades and provides a self-validating protocol for qualifying this specific compound using 19F qNMR , a superior alternative to traditional mass balance methods for fluorinated intermediates.
Comparative Analysis of Reference Standard Grades
The following table contrasts the three primary sources of reference material available for this CAS number. Note that "Purity" on a Certificate of Analysis (CoA) can be misleading if the method of determination (Area% vs. Weight%) is not specified.
Feature
Option A: Certified Reference Material (CRM)
Option B: Qualified In-House Standard
Option C: Research Grade Reagent
Primary Use
GMP Release, Critical Quantitative Assays
Routine QC, Early-Stage Development
Synthesis Starting Material, Qualitative ID
Purity Metric
Weight % (w/w) (Absolute Purity)
Weight % (w/w) (Assigned vs. CRM)
Area % (Relative Purity via HPLC/LC-MS)
Uncertainty
Explicitly stated (e.g., 99.1% ± 0.3%)
Calculated based on qualification data
Unknown / Not stated
Traceability
SI-traceable (via NIST/BIPM standards)
Traceable to Primary Standard
Vendor Batch Only
Characterization
Mass Balance (TGA, KF, ROI, HPLC) + qNMR
1H/19F qNMR or HPLC vs. CRM
HPLC (UV) + MS Identity only
Risk Profile
Low : Defensible in regulatory audits
Medium : Depends on qualification rigor
High : "Area%" ignores salts/solvents
Cost
High ()
Medium ()
Low ($)
Critical Insight: The "Area%" Trap
For 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide, relying on Option C (Research Grade) for quantitative work is a critical error.
Reason : The aniline amine group is prone to oxidation (browning), and the sulfonamide moiety can trap water or inorganic salts during synthesis.
Consequence : An HPLC-UV trace might show "99% purity" (Area%) because it detects only the chromophore, ignoring 5% retained solvent or inorganic salts. This leads to a 5% potency error in your downstream calculations.
Experimental Validation: The "Gold Standard" Protocol
If a CRM (Option A) is unavailable, you must upgrade Option C to Option B. The most robust method for this specific fluorinated compound is 19F qNMR , which bypasses the complexity of characterizing every organic impurity.
Methodology: 19F qNMR Purity Assignment
Why 19F?
1H NMR for this molecule shows complex aromatic splitting and potential overlap with solvent peaks (DMSO/Water). The single Fluorine atom at the 2-position provides a clean, singlet-like signal (or simple multiplet) in a spectral region free from hydrocarbon interferences.
Protocol Steps:
Internal Standard (IS) Selection :
Select a traceably certified fluorinated IS (e.g., 3,5-Bis(trifluoromethyl)benzoic acid or 2,4-Dichlorobenzotrifluoride ).
Requirement: The IS must have a distinct chemical shift (>10 ppm away from the analyte's -100 to -120 ppm range) and non-overlapping relaxation times (
).
Sample Preparation :
Weigh approx. 10-15 mg of the Analyte (5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide) and the IS into the same vial.
Precision Weighing : Use a microbalance (d=0.001 mg) to ensure mass accuracy.
Dissolve in DMSO-d6 (ensures solubility of the sulfonamide).
Acquisition Parameters (Bruker/Jeol 400 MHz+) :
Pulse Sequence : Inverse Gated Decoupling (to eliminate NOE enhancement which distorts integration).
Relaxation Delay (
) : Must be of the slowest relaxing nucleus (typically the IS). Set to be safe.
Spectral Width : Wide enough to cover both IS and Analyte (-200 to 0 ppm).
Scans : 64 (for S/N > 250:1).
Calculation :
Where:
= Integration Area
= Number of Fluorine atoms (Analyte=1, IS=variable)
The following diagram illustrates the decision logic for selecting and qualifying the reference standard.
Caption: Decision matrix for establishing a traceable reference standard. 19F qNMR is highlighted as the preferred pathway for this fluorinated intermediate.
Stability & Handling Data
When handling 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide , researchers must account for specific degradation pathways documented for aniline-sulfonamides:
Hygroscopicity : Sulfonamides can form hydrates. A "dry" looking powder may contain 2-3% water.
Recommendation: Always perform Karl Fischer (KF) titration before weighing for critical stock solutions.
Oxidation : The primary amine at position 5 is susceptible to air oxidation, leading to azo-dimer formation (colored impurities).
Storage: Store at +4°C or -20°C under Argon/Nitrogen.
Solubility Profile :
DMSO/DMF : High solubility (>50 mg/mL).
Methanol/Acetonitrile : Moderate solubility.
Water : Low solubility (unless pH adjusted).
References
United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (2024). Link
BIPM (Bureau International des Poids et Mesures) . The use of quantitative NMR (qNMR) for the purity assessment of organic calibration standards. (2014). Link
Sigma-Aldrich . Product Specification: 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide (Analog Reference). Link
Mestrelab Research . What is qNMR and why is it important? (2024). Link
BLD Pharm . 5-Amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide Product Page (CAS 1094853-59-4). Link
Operational Safety and Disposal Protocol for 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide As drug development accelerates, the use of highly functionalized building blocks like 5-amino-2-fluoro-N,N-dimethylbenzene-...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Safety and Disposal Protocol for 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide
As drug development accelerates, the use of highly functionalized building blocks like 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS: 1094853-59-4) has become increasingly common in medicinal chemistry[1]. However, the specific structural features that make this compound valuable—the electron-withdrawing fluorine atom, the reactive aniline moiety, and the stable sulfonamide linkage—also dictate strict operational and disposal requirements.
As a Senior Application Scientist, I have designed this protocol to move beyond standard boilerplate safety data. By understanding the causality behind these safety measures, your laboratory can implement a self-validating, foolproof workflow that protects both personnel and the environment.
Mechanistic Toxicology & Hazard Profile
To handle a chemical safely, one must understand its reactive nodes. The hazards of this compound are a direct result of its tripartite structure:
The Aniline Moiety (5-amino): Aromatic amines are notorious for their ability to induce methemoglobinemia upon systemic absorption, severely reducing the blood's oxygen-carrying capacity. They also act as potent skin sensitizers[2].
The Fluorinated Ring (2-fluoro): Halogenated aromatics exhibit high environmental persistence and significant aquatic toxicity[3].
The Sulfonamide Group: While chemically stable at room temperature, the thermal decomposition of this group yields highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[4].
Must be tracked under institutional EHS inventory[1].
Incompatibilities
Strong oxidizers, strong acids/bases
Segregate waste streams to prevent exothermic reactions[4].
Combustion Byproducts
HF, SOx, NOx, CO, CO2
Absolute requirement for alkaline flue gas scrubbing during incineration[2].
EPA Waste Classification
RCRA Hazardous Waste
Cannot be disposed of via standard municipal or aqueous waste streams[5].
Standard Operating Procedure: Laboratory Handling & Spill Response
Trustworthiness in safety comes from reproducible, verifiable actions.
Step 1: Engineering Controls & PPE
Ventilation: Always handle the neat powder inside a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood. This prevents the inhalation of aerosolized particulates[3].
PPE: Wear nitrile gloves (double-gloving is recommended for extended handling), a chemically resistant lab coat, and tightly fitting safety goggles to prevent mucous membrane exposure[2].
Step 2: Immediate Spill Response Protocol
In the event of a localized laboratory spill:
Isolate: Evacuate non-essential personnel and eliminate any nearby ignition sources[3].
Contain: Do not use water, which can spread the contaminant. Instead, cover the spill with a damp, inert absorbent material (e.g., diatomaceous earth or sand) to suppress dust formation[4].
Collect: Use non-sparking tools to sweep the absorbent into a compatible, sealable high-density polyethylene (HDPE) container[2].
Decontaminate: Wash the affected surface with a mild detergent solution, collecting all washings as hazardous liquid waste.
Step-by-Step Disposal Workflow: The "Cradle-to-Grave" Process
Because 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide contains fluorine, sulfur, and nitrogen, its destruction requires highly specialized thermal treatment. Disposing of this compound via standard biohazard or general chemical waste routes is a severe regulatory violation[5].
Figure 1: End-to-end hazardous waste disposal workflow for fluorinated sulfonamides.
Step 1: On-Site Segregation and Containment
Action: Place all unused product, contaminated solvents, and soiled consumables (pipette tips, weighing paper, gloves) into a designated "Halogenated Organic Waste" container[2].
Causality: Mixing halogenated waste with non-halogenated streams drastically increases disposal costs and can cause dangerous incompatibilities during transport.
Step 2: Labeling and RCRA Compliance
Action: Clearly label the container with the full chemical name (no abbreviations), the CAS number (1094853-59-4), and the primary hazards ("Toxic," "Environmental Hazard")[5].
Causality: Under EPA/RCRA guidelines, unknown or improperly labeled waste cannot be legally transported and requires expensive analytical characterization before disposal[6].
Step 3: Institutional EHS Handoff
Action: Request a waste pickup from your Environmental Health and Safety (EHS) department. Ensure the waste is not stored in the laboratory satellite accumulation area for more than 90 days.
Action: The licensed waste contractor will subject the material to high-temperature incineration (>1000°C)[6].
Causality: At elevated temperatures, the organic framework is entirely oxidized to CO2 and H2O. However, the fluorine, sulfur, and nitrogen atoms form hydrofluoric acid (HF), sulfur dioxide (SO2), and nitrogen oxides (NOx)[2]. The incinerator must be equipped with an alkaline flue gas scrubber (typically using calcium hydroxide). The scrubber neutralizes the highly corrosive and toxic HF and SO2 into benign, insoluble salts like calcium fluoride (
) and calcium sulfate (), which are then safely deposited in a secure landfill[3].
References
Title: 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides
Source: Environmental Protection Agency (EPA)
URL: [Link]